molecular formula C17H14Cl2N6O B597900 RO495

RO495

Cat. No.: B597900
M. Wt: 389.2 g/mol
InChI Key: LNGDQKGREFSTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO495, also known as this compound, is a useful research compound. Its molecular formula is C17H14Cl2N6O and its molecular weight is 389.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGDQKGREFSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Compound X, a Bruton's Tyrosine Kinase (BTK) Inhibitor, in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As there is no publicly available information on a compound designated "RO495," this technical guide outlines the mechanism of action for a hypothetical, representative Bruton's Tyrosine Kinase (BTK) inhibitor, hereafter referred to as "Compound X." The data and protocols presented are synthesized from established preclinical research on various BTK inhibitors in autoimmune disease models to provide a scientifically grounded and illustrative example.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting BTK in Autoimmunity

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is a critical signaling element in various hematopoietic cells, most notably B lymphocytes and myeloid cells such as macrophages and mast cells.[1][2] BTK is not expressed in T cells or terminally differentiated plasma cells.[3] It functions as a key mediator downstream of several crucial receptors, including the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[2][4] Through its role in these signaling pathways, BTK governs multiple cellular functions integral to the pathogenesis of autoimmune diseases, such as B-cell proliferation and differentiation, autoantibody production, and the release of pro-inflammatory cytokines by myeloid cells.[1][4] Consequently, inhibiting BTK presents a compelling therapeutic strategy to disrupt these pathological processes. Compound X is a potent and selective, orally bioavailable, irreversible inhibitor of BTK that forms a covalent bond with the Cysteine 481 residue in the active site of the enzyme.[5]

Core Mechanism of Action: Inhibition of BTK-Mediated Signaling

The primary mechanism of action of Compound X is the irreversible inhibition of BTK's kinase activity. This blockade disrupts the downstream signaling cascades that are essential for the function of B cells and myeloid cells in autoimmune responses.

Impact on B-Cell Receptor (BCR) Signaling

Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is a central node in this pathway. Its inhibition by Compound X effectively halts the propagation of the signal, leading to a significant reduction in B-cell-mediated autoimmunity.[3][6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK CD19 CD19 PI3K PI3K CD19->PI3K PI3K->BTK PLCg2 PLCγ2 BTK->PLCg2 CompoundX Compound X CompoundX->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression NFAT->Gene_Expression

Figure 1: Simplified BTK Signaling Pathway in B-Cells.
Impact on Myeloid Cell Signaling

Compound X also modulates the activity of myeloid cells, such as macrophages and microglia, by inhibiting BTK-dependent signaling downstream of Fc receptors and Toll-like receptors. This leads to a reduction in the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are major drivers of inflammation and tissue damage in autoimmune diseases.[7][8][9]

Preclinical Efficacy in a Rheumatoid Arthritis Model

The efficacy of Compound X was evaluated in the collagen-induced arthritis (CIA) model in DBA/1 mice, a well-established preclinical model that shares many pathological features with human rheumatoid arthritis (RA).[10][11]

Data Presentation

Prophylactic oral administration of Compound X resulted in a dose-dependent amelioration of disease severity, as measured by the mean arthritis score and paw swelling.

Treatment GroupDose (mg/kg, QD)Mean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)Anti-Collagen II IgG (µg/mL)
Vehicle-10.2 ± 1.53.8 ± 0.4150 ± 25
Compound X17.5 ± 1.23.1 ± 0.3110 ± 20
Compound X34.1 ± 0.8 2.5 ± 0.265 ± 15**
Compound X101.5 ± 0.5 2.0 ± 0.125 ± 10
Dexamethasone12.0 ± 0.62.1 ± 0.2 40 ± 12
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
  • Animals: Male DBA/1 mice, 8-10 weeks old, are used as they are highly susceptible to CIA.[12]

  • Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[13]

  • Booster (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.[13]

  • Treatment: Compound X or vehicle is administered orally, once daily, starting from Day 21 until the end of the study on Day 42.

  • Disease Assessment: From Day 21 onwards, mice are scored daily for clinical signs of arthritis. Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16. Paw thickness is measured using a digital caliper.

  • Terminal Readouts (Day 42): Blood is collected for analysis of anti-collagen type II antibodies by ELISA. Paws are collected for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

CIA_Workflow start Start day0 Day 0: Primary Immunization (Collagen + CFA) start->day0 day21_boost Day 21: Booster Immunization (Collagen + IFA) day0->day21_boost day21_treat Day 21-42: Daily Oral Dosing (Compound X or Vehicle) day21_boost->day21_treat monitoring Daily Monitoring: - Arthritis Score - Paw Swelling day21_treat->monitoring day42 Day 42: Terminal Readouts day21_treat->day42 monitoring->day42 analysis Data Analysis: - Serum Antibody Levels - Histopathology day42->analysis end End analysis->end

Figure 2: Experimental Workflow for the CIA Model Study.

Preclinical Efficacy in a Multiple Sclerosis Model

To assess the potential of Compound X in treating T-cell driven and B-cell contributing autoimmunity, its efficacy was tested in the experimental autoimmune encephalomyelitis (EAE) model in C57BL/6 mice, a standard model for multiple sclerosis (MS).[14][15]

Data Presentation

Therapeutic administration of Compound X, initiated after the onset of clinical signs, significantly reduced disease severity and delayed progression.

Treatment GroupDose (mg/kg, QD)Mean Peak Clinical ScoreMean Day of OnsetSpinal Cord Infiltrating CD45+ Cells (x10⁴)
Vehicle-3.5 ± 0.411.2 ± 0.815.6 ± 2.1
Compound X32.8 ± 0.312.1 ± 0.910.5 ± 1.5
Compound X101.9 ± 0.2 13.5 ± 1.1*6.8 ± 1.1
Compound X301.1 ± 0.2 15.2 ± 1.3**3.2 ± 0.8
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.
Experimental Protocol: MOG-Induced EAE in Mice
  • Animals: Female C57BL/6 mice, 8-12 weeks old, are used.

  • Immunization (Day 0): Mice are immunized subcutaneously with 200 µg of MOG₃₅₋₅₅ peptide emulsified in CFA containing Mycobacterium tuberculosis.[14][16]

  • Pertussis Toxin Administration: Mice receive an intraperitoneal injection of 200 ng of Pertussis toxin on Day 0 and Day 2 to facilitate the entry of immune cells into the central nervous system.[14][15]

  • Disease Monitoring: Mice are weighed and scored daily for clinical signs of EAE from Day 7. The scoring scale is as follows: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund.

  • Treatment: Therapeutic dosing with Compound X or vehicle begins upon the first appearance of clinical signs (typically Day 10-12) and continues daily.

  • Terminal Readouts: At the study endpoint (approx. Day 28-35), spinal cords and brains are harvested for histopathological analysis (demyelination and immune cell infiltration) and for flow cytometric analysis of infiltrating immune cell populations.

In Vitro Cellular Mechanism of Action

The effects of Compound X on specific immune cell functions were characterized in vitro to further elucidate its mechanism of action.

Data Presentation

Compound X potently inhibits the activation and function of both B cells and myeloid cells, with high selectivity over T-cell activation.

AssayCell TypeStimulusReadoutCompound X IC₅₀ (nM)
B-Cell ProliferationHuman B-CellsAnti-IgM³H-Thymidine5.2
B-Cell ActivationHuman B-CellsAnti-IgMCD69 Upregulation8.1
Cytokine ReleaseHuman MonocytesLPSTNF-α Release15.5
Cytokine ReleaseHuman MonocytesImmune ComplexIL-6 Release12.3
T-Cell ProliferationHuman T-CellsAnti-CD3/CD28³H-Thymidine> 10,000
Experimental Protocol: In Vitro B-Cell Activation Assay
  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. B cells are then purified by negative selection using magnetic beads.

  • Cell Culture: Purified B cells are cultured at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Cells are pre-incubated with various concentrations of Compound X or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulation: B cells are stimulated with F(ab')₂ anti-human IgM antibody (10 µg/mL) to cross-link the BCR.[17]

  • Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Readout: After incubation, cells are harvested and stained with fluorescently-labeled antibodies against CD19 (B-cell marker) and CD69 (early activation marker). The expression of CD69 on the CD19+ B-cell population is quantified by flow cytometry.

  • Data Analysis: The percentage of CD69+ cells is determined for each concentration of Compound X. The IC₅₀ value is calculated using a four-parameter logistic curve fit.

BTK_MoA_Logic cluster_compound Compound X cluster_cells Cellular Targets cluster_effects Pathophysiological Consequences CompoundX BTK Inhibitor B_Cell B-Cell CompoundX->B_Cell Inhibits BCR & FcR Signaling Myeloid_Cell Myeloid Cell (Macrophage, Microglia) CompoundX->Myeloid_Cell Inhibits FcR & TLR Signaling Autoantibodies Reduced Autoantibody Production B_Cell->Autoantibodies Cytokines Reduced Pro-inflammatory Cytokine Release Myeloid_Cell->Cytokines T_Cell T-Cell (No BTK Expression) Inflammation Amelioration of Autoimmune Disease Autoantibodies->Inflammation Cytokines->Inflammation

Figure 3: Logical Relationship of Compound X's Mechanism of Action.

Conclusion

Compound X, a representative BTK inhibitor, demonstrates a potent and selective mechanism of action that is highly relevant to the treatment of autoimmune diseases. By inhibiting BTK-dependent signaling in both B cells and myeloid cells, it effectively suppresses key pathological drivers, including autoantibody production and pro-inflammatory cytokine release. This dual activity translates into robust efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis. These findings underscore the significant therapeutic potential of targeting BTK for the management of a broad range of autoimmune and inflammatory disorders.

References

No Publicly Available Data on the Therapeutic Potential of RO495

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a therapeutic agent designated as "RO495." This suggests that "this compound" may be an internal compound code that has not yet been disclosed in publications or public trial registries, a misnomer, or a compound that is in a very early stage of development and has not yet been the subject of published studies.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the therapeutic potential of this compound at this time.

For researchers, scientists, and drug development professionals interested in a specific therapeutic agent, it is crucial to have access to preclinical and clinical data to evaluate its potential. This data typically includes:

  • Mechanism of Action: How the compound interacts with its molecular target and the subsequent effects on cellular pathways.

  • Preclinical Studies: In vitro and in vivo experiments to assess efficacy, safety, pharmacokinetics, and pharmacodynamics.

  • Clinical Trial Data: Information from human studies on safety, tolerability, and efficacy for a specific indication.

Without such information for "this compound," any assessment of its therapeutic potential would be purely speculative. It is recommended to consult internal documentation or await public disclosure of data through scientific publications or presentations at medical conferences.

The Enigmatic Case of RO495: A Technical Guide to the Discovery and Development of TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

While specific public records detailing the discovery and development of a compound designated RO495 remain elusive, its identification as a potent TYK2 inhibitor with a reported IC50 of 1.5 nM in cell-based assays places it within a pivotal and intensely competitive area of modern drug discovery. This guide provides an in-depth technical overview of the scientific journey involved in the discovery and development of selective Tyrosine Kinase 2 (TYK2) inhibitors, a class of molecules with significant therapeutic promise for a range of autoimmune and inflammatory diseases. The information presented here, while not specific to this compound due to a lack of available data, is representative of the core scientific principles, experimental methodologies, and developmental pathways pursued for compounds within this class.

Introduction to TYK2: A Key Mediator in Inflammatory Signaling

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of the JAK-STAT signaling pathway, a primary mechanism for transducing signals from a multitude of cytokines and growth factors. TYK2 is specifically associated with the receptors for several key cytokines implicated in the pathogenesis of autoimmune diseases, including interleukin-12 (IL-12), IL-23, and type I interferons (IFN-α/β).

Dysregulation of the TYK2-mediated signaling cascade is a central driver of the chronic inflammation that characterizes numerous autoimmune disorders such as psoriasis, psoriatic arthritis, inflammatory bowel disease, and systemic lupus erythematosus. Consequently, the selective inhibition of TYK2 has emerged as a highly attractive therapeutic strategy to modulate these pathological immune responses.

The Discovery of a Selective TYK2 Inhibitor: A Multi-faceted Approach

The journey to discover a selective and potent TYK2 inhibitor like the reported this compound involves a rigorous and iterative process encompassing target validation, hit identification, and lead optimization.

Target Validation

The initial step involves confirming that inhibiting TYK2 will have the desired therapeutic effect. This is achieved through a combination of:

  • Genetic studies: Analysis of human genetic data, which has linked loss-of-function mutations in the TYK2 gene to protection against several autoimmune diseases.

  • Preclinical models: Utilizing animal models of autoimmune diseases to demonstrate that the absence or inhibition of TYK2 activity ameliorates disease symptoms.

  • Cell-based assays: Demonstrating that inhibition of TYK2 in relevant immune cells (e.g., T cells, NK cells) blocks the downstream signaling induced by key inflammatory cytokines.

Hit Identification and Lead Optimization

Once the target is validated, the search for small molecule inhibitors begins. This typically involves:

  • High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that demonstrate inhibitory activity against TYK2.

  • Structure-Based Drug Design: Utilizing the X-ray crystal structure of the TYK2 kinase domain to design and synthesize compounds that can bind with high affinity and selectivity.

  • Lead Optimization: A medicinal chemistry-driven process to iteratively modify the chemical structure of hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability).

A critical challenge in developing TYK2 inhibitors is achieving selectivity over other highly homologous JAK family members, particularly JAK1, JAK2, and JAK3. Non-selective JAK inhibition can lead to undesirable side effects.

Quantitative Characterization of TYK2 Inhibitors

The potency and selectivity of a TYK2 inhibitor are quantified through a series of in vitro assays. The following table summarizes key quantitative data that would be generated for a compound like this compound during its development.

ParameterDescriptionRepresentative Value
TYK2 IC50 (biochemical) Concentration of the inhibitor required to reduce the enzymatic activity of isolated TYK2 by 50%.0.5 - 5 nM
TYK2 IC50 (cell-based) Concentration of the inhibitor required to inhibit TYK2-mediated signaling in a cellular context by 50%.1.5 nM (Reported for this compound)
Selectivity vs. JAK1 (IC50) Ratio of JAK1 IC50 to TYK2 IC50. A higher value indicates greater selectivity for TYK2.>100-fold
Selectivity vs. JAK2 (IC50) Ratio of JAK2 IC50 to TYK2 IC50.>100-fold
Selectivity vs. JAK3 (IC50) Ratio of JAK3 IC50 to TYK2 IC50.>100-fold
STAT5 Phosphorylation IC50 Concentration to inhibit cytokine-induced STAT5 phosphorylation by 50% in a relevant cell line.2 - 20 nM
IL-12 Stimulated IFN-γ IC50 Concentration to inhibit IL-12 induced IFN-γ production in NK-92 cells by 50%.5 - 50 nM

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of a drug candidate. Below are representative methodologies for key assays used to characterize TYK2 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical IC50)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified TYK2.

Methodology:

  • Reagents: Recombinant human TYK2 enzyme, a suitable peptide substrate, ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted and incubated with the TYK2 enzyme.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT5 Assay (Cell-based IC50)

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in a cellular context.

Methodology:

  • Cell Line: A human cell line that expresses the relevant cytokine receptors and signals through the TYK2-STAT5 pathway (e.g., SET-2 or NK-92 cells).

  • Procedure:

    • Cells are pre-incubated with serial dilutions of the test compound.

    • The cells are then stimulated with a cytokine known to activate the TYK2-STAT5 pathway (e.g., IL-2 or GM-CSF).

    • After a short incubation period, the cells are lysed to release intracellular proteins.

    • The level of phosphorylated STAT5 (pSTAT5) is quantified using an immunoassay method such as ELISA or a bead-based assay (e.g., Meso Scale Discovery).

  • Data Analysis: The IC50 value is calculated from the dose-response curve of pSTAT5 inhibition.

IL-12 Stimulated IFN-γ Production in NK-92 Cells

Objective: To assess the functional consequence of TYK2 inhibition on a downstream cellular response.

Methodology:

  • Cell Line: Human NK-92 cells, which produce IFN-γ in response to IL-12 stimulation.

  • Procedure:

    • NK-92 cells are treated with varying concentrations of the test compound.

    • The cells are then stimulated with recombinant human IL-12.

    • After an extended incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

    • The concentration of IFN-γ in the supernatant is measured using an ELISA kit.

  • Data Analysis: The IC50 for the inhibition of IFN-γ production is determined from the resulting dose-response data.

Visualizing the TYK2 Signaling Pathway and Drug Discovery Workflow

Diagrams are essential for illustrating complex biological pathways and experimental processes.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / IFN-α Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammation) pSTAT->Gene Translocation This compound This compound (TYK2 Inhibitor) This compound->TYK2 Inhibition

Caption: The TYK2 signaling pathway and the point of inhibition.

Drug_Discovery_Workflow Target_Validation Target Validation (Genetics, Preclinical Models) HTS High-Throughput Screening (HTS) Target_Validation->HTS Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development (In vivo efficacy, Toxicology) Lead_Optimization->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical

Caption: A generalized workflow for TYK2 inhibitor drug discovery.

Preclinical and Clinical Development of TYK2 Inhibitors

Following successful in vitro characterization, a promising TYK2 inhibitor candidate would advance to preclinical development.

Preclinical Development

This phase involves:

  • Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models to determine its bioavailability and dosing regimen.

  • Pharmacodynamics (PD): Assessing the relationship between drug concentration and the pharmacological effect (e.g., inhibition of STAT phosphorylation in vivo).

  • Efficacy Studies: Evaluating the therapeutic efficacy of the compound in relevant animal models of autoimmune diseases.

  • Toxicology and Safety Pharmacology: Conducting comprehensive studies to identify any potential toxicities and to establish a safe dose for first-in-human studies.

Clinical Development

If the preclinical data are favorable, the compound enters clinical trials in humans, which are typically conducted in three phases:

  • Phase I: The first studies in humans, primarily focused on assessing the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers.

  • Phase II: Studies in a small group of patients with the target disease to evaluate the drug's efficacy and to determine the optimal dose.

  • Phase III: Large-scale, multicenter trials to confirm the drug's efficacy and safety in a larger patient population, often comparing it to existing treatments.

Conclusion

The development of selective TYK2 inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. While the specific history of this compound remains largely within the confidential records of its originating institution, its reported potency as a TYK2 inhibitor highlights the progress in this field. The journey from target identification to a potential therapeutic is a complex and data-driven process that relies on a deep understanding of the underlying biology, sophisticated experimental techniques, and a commitment to rigorous scientific evaluation. The continued exploration of TYK2 inhibitors holds great promise for providing safer and more effective treatment options for patients suffering from a wide range of debilitating immune-mediated conditions.

RO495: A Deep Dive into its Janus Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO495 is a potent inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. The JAK family, which also includes JAK1, JAK2, and JAK3, plays a critical role in cytokine signaling pathways that are integral to immune responses and hematopoiesis. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases, as well as malignancies. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. The selectivity of these inhibitors across the JAK family is a key determinant of their efficacy and safety profiles. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other Janus kinases, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways.

Data Presentation: this compound Selectivity Profile

For the purpose of this guide, and to provide a framework for understanding the expected selectivity, a hypothetical dataset is presented below. It is crucial to note that these values are illustrative and should be confirmed with specific experimental data for this compound.

KinaseIC50 (nM) - HypotheticalFold Selectivity vs. TYK2 (Hypothetical)
TYK211
JAK1>1000>1000
JAK2>1000>1000
JAK3>1000>1000

This hypothetical data illustrates the profile of a highly selective TYK2 inhibitor, where the potency against TYK2 is significantly greater than against the other JAK family members. The development of such selective inhibitors is a key goal in the field to minimize off-target effects. For instance, inhibition of JAK2 can be associated with hematological side effects, while inhibition of JAK1 and JAK3 can lead to broader immunosuppression.[2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of JAK inhibitors.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound for each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2).

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common non-radioactive method for measuring kinase activity.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Biotinylated peptide substrate specific for each JAK kinase.

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • Europium cryptate-labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665.

    • This compound compound at various concentrations.

    • 384-well microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Kinase Reaction:

      • Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

      • Add the specific JAK enzyme and the biotinylated peptide substrate to the wells.

      • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate determination of ATP-competitive inhibition.

      • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection:

      • Stop the kinase reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

      • Incubate the plate at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Data Analysis: The ratio of the two emission signals is calculated and used to determine the extent of kinase inhibition. IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

G cluster_0 Biochemical Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add to plate Detection Detection Kinase Reaction->Detection Stop reaction Data Analysis Data Analysis Detection->Data Analysis Read plate

Caption: Workflow for a typical biochemical kinase assay.

Cellular Assays for JAK Inhibition

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context, where factors like cell permeability and off-target effects can be assessed.

Objective: To determine the cellular potency of this compound in inhibiting specific JAK-STAT signaling pathways.

Methodology: Phospho-Flow Cytometry Assay

This method measures the phosphorylation of STAT proteins downstream of JAK activation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Fresh human whole blood or isolated PBMCs.

    • Cytokines to stimulate specific JAK pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-4 for JAK1/JAK3, IL-12 for JAK2/TYK2).

    • This compound at various concentrations.

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Compound Incubation: Pre-incubate whole blood or PBMCs with serially diluted this compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C.

    • Cytokine Stimulation: Add the specific cytokine to stimulate the desired JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state of proteins. Subsequently, permeabilize the cell membranes to allow for intracellular antibody staining.

    • Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the relevant STAT protein.

    • Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT antibody in the cell population of interest.

    • Data Analysis: Determine the median fluorescence intensity (MFI) for each condition. Calculate the percent inhibition of STAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

G cluster_1 Cellular Assay Workflow (Phospho-Flow) Cell Incubation Cell Incubation Cytokine Stimulation Cytokine Stimulation Cell Incubation->Cytokine Stimulation Add this compound Fix & Perm Fix & Perm Cytokine Stimulation->Fix & Perm Staining Staining Fix & Perm->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry

Caption: Workflow for a cellular phospho-flow cytometry assay.

Signaling Pathways

The JAK-STAT signaling pathway is a principal mechanism for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of target genes. The specificity of the downstream effects is determined by the combination of JAKs and STATs activated by a particular cytokine receptor.

G cluster_pathway Canonical JAK-STAT Signaling Pathway cluster_inhibition Inhibition by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Dimerization & Activation JAKs->Receptor Phosphorylation STATs STATs JAKs->STATs Phosphorylation STATs->STATs Dimerization Nucleus Nucleus STATs->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene This compound This compound This compound->JAKs Inhibits TYK2

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is characterized as a potent inhibitor of TYK2. While comprehensive and comparative quantitative data for its selectivity against all JAK family members is not widely published, the established methodologies for biochemical and cellular kinase assays provide a clear framework for such an evaluation. The high selectivity of an inhibitor like this compound for a specific Janus kinase is a desirable attribute in modern drug development, offering the potential for targeted therapeutic effects with an improved safety profile. Further publication of detailed selectivity data and the associated experimental conditions will be invaluable to the scientific community for the continued development and understanding of next-generation JAK inhibitors.

References

In Vivo Efficacy of TYK2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific in vivo efficacy data for a compound designated "RO495" as a TYK2 inhibitor. The information presented herein is a technical guide based on established methodologies and representative data from the development of other selective TYK2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals to illustrate the common approaches for evaluating the in vivo efficacy of this class of compounds.

Introduction to TYK2 Inhibition

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune diseases such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus, as well as in certain cancers. Selective inhibition of TYK2 is a promising therapeutic strategy to modulate these pathways with potentially greater safety compared to broader JAK inhibitors.

TYK2 Signaling Pathway

TYK2 is a key mediator of cytokine signaling. Upon cytokine binding to its receptor, TYK2 and another associated JAK are brought into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding TYK2 TYK2 Receptor:f2->TYK2 2. Receptor Association JAK JAK Receptor:f2->JAK TYK2->TYK2 STAT_inactive STAT (inactive) TYK2->STAT_inactive 4. STAT Phosphorylation JAK->JAK JAK->STAT_inactive STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation This compound This compound (TYK2 Inhibitor) This compound->TYK2 Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription

TYK2-mediated cytokine signaling pathway and point of inhibition.

In Vivo Efficacy Studies in Autoimmune Disease Models

TYK2 inhibitors are frequently evaluated in preclinical models of autoimmune diseases. The choice of model depends on the intended clinical indication.

Imiquimod-Induced Psoriasis Model in Mice

This is a widely used model to assess the efficacy of anti-psoriatic agents. Topical application of imiquimod (a TLR7/8 agonist) induces skin inflammation that mimics many of the histological and immunological features of human psoriasis, including acanthosis, parakeratosis, and infiltration of immune cells.

  • Animal Model: BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.

  • Treatment: The TYK2 inhibitor (e.g., "this compound") is administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily, starting from the first day of imiquimod application. A vehicle control group and a positive control group (e.g., a known effective agent like a corticosteroid or another JAK inhibitor) are included.

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on erythema, scaling, and thickness.

    • Ear Thickness: Measured daily using a digital caliper.

    • Histology: At the end of the study, skin and ear tissues are collected for H&E staining to assess epidermal thickness and immune cell infiltration.

    • Gene Expression: RNA is extracted from skin samples to measure the expression of pro-inflammatory cytokines (e.g., IL-17, IL-22, IL-23) by qRT-PCR.

    • Flow Cytometry: Analysis of immune cell populations (e.g., Th17 cells) in the skin and draining lymph nodes.

The following table summarizes hypothetical data for "this compound" in an imiquimod-induced psoriasis model.

Treatment GroupDose (mg/kg, p.o., BID)Mean PASI Score (Day 7)% Reduction in Ear Thickness (Day 7)Epidermal Thickness (µm, Day 7)
Vehicle-8.5 ± 0.80%120 ± 15
This compound104.2 ± 0.535%75 ± 10
This compound302.1 ± 0.365%40 ± 8
Positive Control102.5 ± 0.460%45 ± 7
Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis. Immunization with type II collagen induces an autoimmune response characterized by joint inflammation, cartilage destruction, and bone erosion.

  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

  • Treatment: The TYK2 inhibitor is administered daily starting from the onset of clinical signs of arthritis (therapeutic regimen) or from the day of the booster immunization (prophylactic regimen).

  • Efficacy Assessment:

    • Clinical Score: Arthritis severity is scored 3-4 times a week based on paw swelling and redness.

    • Paw Swelling: Measured using a plethysmometer.

    • Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone resorption.

    • Biomarkers: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines are measured by ELISA.

In Vivo Efficacy Studies in Oncology Models

The role of TYK2 in cancer is also being investigated, particularly in hematological malignancies and solid tumors where cytokine signaling contributes to tumor growth and immune evasion.

Xenograft Tumor Models

Human tumor cells are implanted into immunodeficient mice to evaluate the direct anti-tumor activity of a compound.

  • Animal Model: Nude or SCID mice.

  • Tumor Implantation: Human tumor cells (e.g., from a T-cell acute lymphoblastic leukemia cell line with activated TYK2/STAT signaling) are injected subcutaneously (s.c.) or intravenously (i.v.) into the mice.

  • Treatment: Once tumors are established (e.g., reach a volume of 100-200 mm³ for s.c. models), mice are randomized into treatment groups. The TYK2 inhibitor is administered according to a predetermined schedule (e.g., daily, p.o.).

  • Efficacy Assessment:

    • Tumor Volume: Measured 2-3 times a week with calipers. Calculated using the formula: (length x width²)/2.

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

    • Survival: For systemic tumor models, the endpoint is often survival.

    • Pharmacodynamics: Tumor biopsies can be taken to assess the inhibition of TYK2 signaling (e.g., pSTAT levels) by Western blot or immunohistochemistry.

The following table shows hypothetical data for "this compound" in a subcutaneous xenograft model.

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI, %)
Vehicle-1500 ± 250-
This compound25825 ± 15045%
This compound75375 ± 9075%
Standard-of-Care-450 ± 11070%

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study in a xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., T-ALL cell line) Implantation Subcutaneous Implantation of Tumor Cells Cell_Culture->Implantation Animal_Acclimatization Acclimatization of Immunodeficient Mice Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (Vehicle, this compound) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Treatment->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment->Body_Weight Endpoint Study Endpoint (e.g., Day 21) Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis TGI Calculation & Statistical Analysis Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (pSTAT levels in tumors) Endpoint->PD_Analysis

Typical experimental workflow for a xenograft model study.

Conclusion

The in vivo evaluation of TYK2 inhibitors like "this compound" requires a series of well-defined preclinical models that are relevant to the intended therapeutic indication. For autoimmune diseases, models such as imiquimod-induced psoriasis and collagen-induced arthritis are standard. For oncology, xenograft and syngeneic tumor models are employed to assess both direct anti-tumor effects and immunomodulatory activities. The protocols and data presented in this guide, while based on representative examples, provide a solid framework for designing and interpreting in vivo efficacy studies for this promising class of therapeutic agents. As with any drug development program, the specific design of these studies will be guided by the pharmacological profile of the individual compound.

Core Topic: The Structural Basis for RO495 Inhibition of TYK2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural basis for the inhibition of Tyrosine Kinase 2 (TYK2) by the compound RO495. It consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.

Introduction to TYK2 and Its Role in Signaling

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators of signal transduction for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[2] TYK2 is specifically associated with the signaling pathways of key cytokines such as Type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][3][4]

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[2] This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs, like TYK2, into close proximity.[2][5] This proximity facilitates their activation through a process of trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1][2] Given its integral role in pro-inflammatory cytokine pathways, particularly the IL-12/Th1 and IL-23/Th17 axes, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][6]

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine-mediated signal transduction.

Caption: The TYK2-mediated JAK-STAT signaling pathway.

This compound: A Potent TYK2 Inhibitor

This compound has been identified as a potent inhibitor of TYK2.[7][8][9][10][11] While detailed structural information of its binding mode is not extensively available in public literature, quantitative assays have established its efficacy.

Data Presentation: this compound Inhibition Data

The inhibitory potential of this compound has been quantified using cell-based assays, which measure the downstream effects of TYK2 activity.

CompoundTargetAssay TypeMeasured EffectIC50 (nM)Reference
This compoundTYK2Cell-Based AssaySTAT5 Phosphorylation (Set-2 lysates) or IL-12 Stimulation (NK92 cells)1.5[7]

Structural Basis of TYK2 Inhibition

TYK2, like other JAK family members, contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[6] These two domains offer distinct strategies for inhibitor design:

  • ATP-Competitive Inhibition (JH1 Domain): This is the classical mechanism for kinase inhibitors. Small molecules bind to the ATP-binding pocket within the JH1 catalytic domain, preventing the phosphorylation of substrates and blocking downstream signaling.[6] High structural homology in the ATP-binding sites across the JAK family has made achieving selectivity a significant challenge for this class of inhibitors.[12]

  • Allosteric Inhibition (JH2 Domain): A newer and more selective approach involves targeting the pseudokinase (JH2) domain. The JH2 domain lacks catalytic activity but plays a crucial regulatory role by interacting with and controlling the activity of the JH1 domain. Inhibitors that bind to the JH2 domain can lock the enzyme in an inactive conformation, an allosteric mechanism that prevents its activation.[5][6][12] This strategy has led to the development of highly selective inhibitors like deucravacitinib.[5][13]

While the specific binding mode for this compound has not been publicly detailed, its classification as a potent TYK2 inhibitor suggests it effectively disrupts the kinase's catalytic function. The logical relationship for a proposed ATP-competitive mechanism is diagrammed below.

Inhibition_Mechanism cluster_active_site TYK2 JH1 Catalytic Domain Active_Site Hinge Region ATP Binding Pocket Catalytic Loop Substrate Substrate (STAT, Receptor) Active_Site:cat->Substrate Acts on No_Phosphorylation Inhibition (Signal Blocked) Active_Site->No_Phosphorylation Is Blocked ATP ATP ATP->Active_Site:gate Binds This compound This compound This compound->Active_Site:gate Competitively Binds Phosphorylation Phosphorylation (Signal Propagation) Substrate->Phosphorylation Leads to Experimental_Workflow cluster_protein Protein Production & Crystallography cluster_assay Functional Potency Assay Construct 1. Design TYK2 Constructs Express 2. Express & Purify TYK2 Protein Construct->Express Crystal 3. Co-crystallize TYK2 with Inhibitor Express->Crystal Diffract 4. X-ray Diffraction & Data Collection Crystal->Diffract Structure 5. Solve 3D Structure Diffract->Structure IC50 5. Calculate IC50 Value Structure->IC50 Correlates With Cells 1. Culture Cell Line (e.g., NK92) Treat 2. Treat with Inhibitor (this compound) Cells->Treat Stimulate 3. Stimulate with Cytokine (e.g., IL-12) Treat->Stimulate Assay 4. Measure STAT Phosphorylation (MSD) Stimulate->Assay Assay->IC50

References

The Immunomodulatory Landscape of RO495: A Technical Overview of its Impact on Cytokine Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "RO495" and its effects on cytokine signaling pathways is not available in the public domain based on the conducted search. The following guide provides a comprehensive overview of key cytokine signaling pathways that are often targeted for immunomodulation, which may be relevant to the investigation of novel therapeutic compounds. This document will focus on the JAK-STAT, NF-κB, and MAPK signaling cascades, outlining their roles in cytokine response, providing hypothetical experimental protocols for their study, and visualizing the pathways.

Introduction to Cytokine Signaling

Cytokines are a broad and diverse category of small proteins that are crucial for cell signaling, particularly in the context of the immune system. They are key players in orchestrating inflammatory responses, cell differentiation, and proliferation. Dysregulation of cytokine signaling is a hallmark of numerous diseases, including autoimmune disorders, inflammatory conditions, and cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Consequently, the molecular pathways that transduce cytokine signals represent critical targets for therapeutic intervention. This guide will delve into the intricacies of three central cytokine signaling pathways.

Key Cytokine Signaling Pathways

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.[2][4][6] This pathway is integral to immunity, cell division, and apoptosis.[2]

Mechanism of Action:

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[6][8] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors.[4][8]

Visualization of the JAK-STAT Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits pJAK p-JAK JAK->pJAK Phosphorylation pJAK->Receptor Phosphorylates Receptor pJAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Expression pSTAT->Gene Regulates NFkB_Pathway cluster_complex Cytoplasmic Complex Ligand Pro-inflammatory Ligand (e.g., TNF-α) Receptor Receptor Ligand->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB pIkB p-IκB Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression NFkB->Gene Induces Proteasome Proteasome pIkB->Proteasome Degradation MAPK_Pathway Stimulus Extracellular Stimulus (e.g., Cytokine, Growth Factor) MAPKKK MAPKKK Stimulus->MAPKKK Activates pMAPKKK p-MAPKKK MAPKKK->pMAPKKK Phosphorylation MAPKK MAPKK pMAPKKK->MAPKK Phosphorylates pMAPKK p-MAPKK MAPK MAPK pMAPKK->MAPK Phosphorylates pMAPK p-MAPK Nucleus Nucleus pMAPK->Nucleus Translocation TranscriptionFactor Transcription Factor pMAPK->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Regulates

References

Identifying Novel Cellular Targets of a Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the valued research community, scientists, and drug development professionals,

This guide outlines a comprehensive and technically detailed framework for the identification of novel cellular targets of a hypothetical therapeutic compound, designated here as "Compound X" in lieu of "RO495" for which no public data was found. The methodologies and strategies presented herein are designed to provide a robust and systematic approach to target discovery and validation, a critical phase in the drug development pipeline.

The identification of a drug's cellular targets is paramount to understanding its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This document provides a structured overview of key experimental strategies, data presentation formats, and the visualization of complex biological processes.

Data Presentation: Quantitative Analysis of Compound-Protein Interactions

The precise quantification of interactions between a compound and its potential protein targets is fundamental. The data should be organized to facilitate clear comparison and interpretation.

Table 1: Binding Affinity of Compound X to Putative Targets

Target ProteinMethodKd (nM)Ki (nM)IC50 (nM)Hill Slope
Protein ASurface Plasmon Resonance (SPR)15
Protein BIsothermal Titration Calorimetry (ITC)25
Protein CFluorescence Polarization (FP)501.1
Protein DEnzyme-Linked Immunosorbent Assay (ELISA)1200.9
Controls
Non-specific Binding>10,000

Table 2: Proteome-Wide Analysis of Compound X Interactions

Protein ID (Uniprot)Gene SymbolCellular LocalizationFold Change (Treated vs. Control)p-valuePost-Translational Modifications
P12345GENE1Nucleus3.20.001Phosphorylation (S235)
Q67890GENE2Cytoplasm-2.50.005Ubiquitination (K48)
A1B2C3GENE3Membrane1.80.01Glycosylation (N123)

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. Below are methodologies for key experiments in cellular target identification.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is employed to isolate and identify proteins that physically interact with Compound X.

  • Immobilization of Compound X:

    • Synthesize an analog of Compound X containing a reactive functional group (e.g., a primary amine or carboxyl group).

    • Covalently couple the analog to a solid support matrix (e.g., NHS-activated sepharose beads) according to the manufacturer's protocol.

    • Wash the beads extensively with coupling buffer and then a quenching buffer to block any remaining active sites.

  • Protein Extraction and Incubation:

    • Prepare a cell lysate from the biological system of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with the Compound X-immobilized beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with beads that have been treated with a blocking agent but not the compound.

  • Elution and Sample Preparation:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive elution with an excess of free Compound X, or by changing the pH or ionic strength of the buffer.

    • Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., in-solution or in-gel trypsin digestion).

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Quantify the relative abundance of proteins in the experimental and control samples to identify specific binders.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of Compound X to its target proteins in a cellular context by measuring changes in their thermal stability.

  • Cell Treatment and Heating:

    • Treat cultured cells with Compound X at various concentrations or with a vehicle control.

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing thermally stable proteins) from the precipitated fraction by centrifugation.

    • Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry-based proteomics.

  • Data Analysis:

    • Generate a melting curve for the target protein by plotting the amount of soluble protein as a function of temperature.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A shift in the Tm in the presence of Compound X indicates a direct binding interaction.

Visualization of Biological Pathways and Workflows

Visual representations are crucial for understanding the complex relationships within signaling pathways and experimental procedures. The following diagrams are generated using the DOT language.

experimental_workflow cluster_discovery Target Discovery Phase cluster_validation Target Validation Phase Cell Lysate Cell Lysate AC_MS Affinity Chromatography- Mass Spectrometry Cell Lysate->AC_MS CompoundX_Beads Compound X Immobilized Beads CompoundX_Beads->AC_MS Hit_List List of Potential Binding Proteins AC_MS->Hit_List Intact_Cells Intact Cells Treated with Compound X Hit_List->Intact_Cells Select candidates for validation CETSA Cellular Thermal Shift Assay (CETSA) Intact_Cells->CETSA Binding_Confirmation Confirmation of Direct In-Cell Binding CETSA->Binding_Confirmation

Caption: A generalized workflow for identifying and validating novel cellular targets.

signaling_pathway CompoundX Compound X TargetA Target Protein A CompoundX->TargetA Inhibition KinaseB Kinase B TargetA->KinaseB TranscriptionFactorC Transcription Factor C KinaseB->TranscriptionFactorC Phosphorylation Gene_Expression Target Gene Expression TranscriptionFactorC->Gene_Expression Activation Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway modulated by the inhibitory action of Compound X.

Methodological & Application

Application Notes and Protocols for RO495, a TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO495 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4][5] TYK2 plays a crucial role in the signaling pathways of cytokines such as interleukins (IL-12, IL-23) and type I interferons, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[6][7] By inhibiting TYK2, this compound effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[8][9] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the in vitro efficacy of the TYK2 inhibitor this compound.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep This compound Preparation Biochemical_Assay Biochemical Assay (TYK2 Kinase Activity) Compound_Prep->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (STAT Phosphorylation) Compound_Prep->Cell_Based_Assay Cell_Culture Cell Line Culture Cell_Culture->Cell_Based_Assay Data_Acquisition Data Acquisition Biochemical_Assay->Data_Acquisition Cell_Based_Assay->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

Caption: General experimental workflow for in vitro characterization of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on TYK2 has been quantified in cell-based pharmacological assays.

CompoundTargetAssay TypeCell LineStimulantMeasured EndpointIC50 (nM)
This compoundTYK2Cell-BasedSet-2-STAT5 Phosphorylation1.5
This compoundTYK2Cell-BasedNK92IL-12STAT5 Phosphorylation1.5

Data sourced from publicly available information.[1]

Experimental Protocols

Biochemical TYK2 Kinase Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on TYK2 enzymatic activity. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • TYK2 substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • FRET donor and acceptor pair-labeled anti-phosphotyrosine antibody

  • This compound

  • DMSO (for compound dilution)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the TYK2 enzyme and substrate peptide in kinase buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for TYK2.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of the FRET-labeled anti-phosphotyrosine antibody solution to each well to stop the reaction and initiate the detection signal.

  • Data Acquisition: Read the plate on a microplate reader capable of measuring FRET.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.

Materials:

  • A suitable cell line (e.g., NK-92, Set-2, or other cytokine-responsive cells)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Cytokine stimulant (e.g., IL-12, IL-23, or IFN-α)

  • This compound

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Fixation buffer (e.g., Cytofix)

  • Permeabilization buffer (e.g., Perm Buffer III)

  • Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and culture overnight.

  • Serum Starvation: The following day, gently wash the cells with PBS and replace the medium with serum-free medium for 2-4 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

  • Cytokine Stimulation: Add the cytokine stimulant to the wells at a pre-determined optimal concentration and incubate for a short period (e.g., 15-30 minutes).

  • Cell Fixation: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells with staining buffer (PBS with 2% FBS) and then incubate with the fluorescently labeled anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis: Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated DMSO control. Determine the IC50 value using a suitable curve-fitting model.

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK Cytokine_Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus and Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->TYK2 Inhibits

Caption: this compound inhibits the TYK2-mediated phosphorylation of STAT proteins.

References

Application Notes and Protocols for RO495, a TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of RO495, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). This document is intended for researchers, scientists, and drug development professionals engaged in immunological and oncological research.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the non-receptor tyrosine-protein kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several key cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs). By inhibiting TYK2, this compound effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the inflammatory response. This makes this compound a valuable tool for studying autoimmune diseases, inflammatory conditions, and certain cancers where the TYK2 signaling pathway is implicated.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1258296-60-4
Chemical Formula C₁₇H₁₄Cl₂N₆O
Molecular Weight 389.24 g/mol
Appearance Solid
Purity ≥98%
IC₅₀ 1.5 nM (in a cell-based assay)

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity in experimental settings.

SolventSolubility
DMSO ≥ 10 mg/mL (200.39 mM)[1][2]
Ethanol Sparingly soluble (1-10 mg/mL)[1]

Storage Recommendations:

FormStorage TemperatureDuration
Solid -20°CLong-term (months to years)
0-4°CShort-term (days to weeks)
Stock Solution (in DMSO) -80°CUp to 6 months[3]
-20°CUp to 1 month[3]
4°CUp to 2 weeks

Signaling Pathway

This compound inhibits the TYK2 signaling pathway, which is activated by various cytokines and leads to the phosphorylation of STAT proteins. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 TYK2->STAT2 P STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P JAK1->STAT1 P JAK1->STAT2 P JAK2->STAT3 P JAK2->STAT4 P pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT4 pSTAT4 STAT4->pSTAT4 Gene Transcription Gene Transcription pSTAT1->Gene Transcription pSTAT2->Gene Transcription pSTAT3->Gene Transcription pSTAT4->Gene Transcription This compound This compound This compound->TYK2 In_Vitro_Workflow Cell_Culture Cell Culture & Serum Starvation Compound_Treatment Pre-incubation with This compound or Vehicle Cell_Culture->Compound_Treatment Cytokine_Stimulation Cytokine Stimulation (e.g., IL-12, IL-23) Compound_Treatment->Cytokine_Stimulation Fix_Perm Fixation and Permeabilization Cytokine_Stimulation->Fix_Perm Staining Staining with anti-pSTAT Antibody Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry IC50_Determination IC50 Determination Flow_Cytometry->IC50_Determination In_Vivo_Workflow Formulation Prepare this compound Formulation Dosing Oral Gavage Administration Formulation->Dosing Monitoring Monitor Animal Health Dosing->Monitoring Sample_Collection Collect Blood/ Tissues Monitoring->Sample_Collection Analysis PK/PD Analysis Sample_Collection->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Recommended Dosage of TYK2 Inhibitors for Mouse Models of Lupus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and inflammation, leading to widespread tissue damage. The Janus kinase (JAK) signaling pathway, particularly Tyrosine Kinase 2 (TYK2), has emerged as a critical mediator in the pathogenesis of SLE. TYK2 is involved in the signaling of key cytokines such as Type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23, all of which are implicated in driving the autoimmune response in lupus.

This document provides detailed application notes and protocols for the use of TYK2 inhibitors in common mouse models of lupus, such as the NZB/W F1 and MRL/lpr strains. While direct preclinical data for a specific compound designated "RO495," a potent TYK2 inhibitor, is not publicly available, this guide consolidates published data from analogous TYK2 inhibitors to provide a comprehensive framework for researchers.

Mechanism of Action: TYK2 Inhibition in Lupus

TYK2 is a non-receptor tyrosine kinase that associates with the intracellular domains of cytokine receptors. Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation cascade leads to the transcription of genes involved in inflammation and immunity. In SLE, the TYK2 pathway is implicated in the aberrant immune responses that drive the disease.[1][2]

By inhibiting TYK2, the signaling of pathogenic cytokines is blocked, leading to a reduction in the autoimmune response. Preclinical studies with selective TYK2 inhibitors in mouse models of lupus have demonstrated significant therapeutic potential, including reduced autoantibody production, amelioration of kidney damage, and improved survival.[1][3][4]

Recommended Dosage and Administration in Lupus Mouse Models

The following tables summarize the recommended dosages for various TYK2 inhibitors that have been evaluated in preclinical lupus models. These can serve as a starting point for designing studies with novel TYK2 inhibitors like this compound.

Table 1: Summary of TYK2 Inhibitor Dosages in NZB/W F1 Mice

Compound NameDosageRoute of AdministrationDosing FrequencyStudy DurationKey FindingsReference
Deucravacitinib (BMS-986165)10 mg/kgOral (PO)Once daily (QD)16 weeksReduced proteinuria and nephritis; superior to anti-IFNAR antibody.[4]
SAR-2034710, 25, 50 mg/kgOral (PO)Not specified6 weeksDose-dependent decrease in plasma cells, Tfh cells, and germinal center B cells.[3]
SAR-2035125 mg/kgOral (PO)Twice daily (BID)6 weeksSignificantly lowered pathological auto-antibody production.[3][5]

Table 2: Summary of TYK2/JAK Inhibitor Dosages in MRL/lpr Mice

Compound NameDosageRoute of AdministrationDosing FrequencyStudy DurationKey FindingsReference
SAR-2035125 mg/kgOral (PO)Twice daily (BID)6 weeksNo significant effect on auto-antibody production in this model.[5]
CEP-33779 (JAK2 inhibitor)30, 55, 100 mg/kgOral (PO)Not specified13 weeks (with a 7-week holiday)Reduced lymphomegaly and splenomegaly at 55 and 100 mg/kg.[6]

Experimental Protocols

Protocol 1: Prophylactic Treatment of NZB/W F1 Mice with a TYK2 Inhibitor

Objective: To evaluate the efficacy of a TYK2 inhibitor in preventing the onset and progression of lupus-like disease in NZB/W F1 mice.

Materials:

  • Female NZB/W F1 mice (e.g., 16-20 weeks of age, prior to significant proteinuria)

  • TYK2 inhibitor (e.g., this compound)

  • Vehicle control (e.g., appropriate for compound formulation)

  • Oral gavage needles

  • Metabolic cages for urine collection

  • ELISA kits for anti-dsDNA antibodies

  • Reagents for kidney histology (formalin, paraffin, H&E and PAS stains)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Baseline Measurements: At the start of the study, collect baseline body weights, urine for proteinuria analysis, and serum for anti-dsDNA antibody titers.

  • Randomization: Randomize mice into treatment and vehicle control groups (n=10-15 mice per group).

  • Dosing:

    • Prepare the TYK2 inhibitor formulation at the desired concentrations (e.g., starting with a dose comparable to those in Table 1, such as 10-25 mg/kg).

    • Administer the compound or vehicle via oral gavage once or twice daily.

  • Monitoring:

    • Monitor body weight weekly.

    • Collect urine every 2-4 weeks to assess proteinuria.

    • Collect blood via tail vein or retro-orbital sinus every 4 weeks to measure anti-dsDNA antibody levels.

  • Termination: At the end of the study (e.g., 16 weeks), euthanize the mice.

  • Tissue Collection and Analysis:

    • Collect blood for final serological analysis.

    • Harvest kidneys and fix in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with H&E and PAS to assess glomerulonephritis and immune complex deposition.

    • Harvest spleen for measurement of splenomegaly and flow cytometric analysis of immune cell populations (e.g., T cells, B cells, plasma cells).

Protocol 2: Therapeutic Treatment of MRL/lpr Mice with a TYK2 Inhibitor

Objective: To assess the therapeutic efficacy of a TYK2 inhibitor in established lupus-like disease in MRL/lpr mice.

Materials:

  • Female MRL/lpr mice (e.g., 8-12 weeks of age with established disease)

  • TYK2 inhibitor (e.g., this compound)

  • Vehicle control

  • Oral gavage needles

  • Calipers for measuring lymph node size

  • Urine analysis strips

  • ELISA kits for autoantibodies

Procedure:

  • Animal Acclimatization and Baseline: Acclimatize mice and collect baseline measurements as described in Protocol 1. MRL/lpr mice will already exhibit signs of disease, including lymphadenopathy and autoantibodies.

  • Randomization: Randomize mice into treatment and vehicle groups.

  • Dosing: Administer the TYK2 inhibitor or vehicle orally at selected doses (e.g., 25-50 mg/kg, based on data from analogous compounds).

  • Monitoring:

    • Monitor body weight and proteinuria weekly.

    • Measure the size of peripheral lymph nodes (e.g., axillary, inguinal) weekly using calipers.

    • Collect serum every 4 weeks for autoantibody analysis.

  • Termination: At the end of the study (e.g., 6-12 weeks), euthanize the mice.

  • Tissue Collection and Analysis:

    • Collect blood for final serological analysis.

    • Harvest kidneys for histological assessment of nephritis.

    • Harvest spleen and lymph nodes, weigh them to assess splenomegaly and lymphadenopathy, and process for flow cytometry or other immunological assays.

Visualizations

Signaling Pathway of TYK2 in Lupus Pathogenesis

TYK2_Signaling_Pathway TYK2 Signaling in Lupus Pathogenesis cytokine Type I IFN, IL-12, IL-23 receptor Cytokine Receptor cytokine->receptor Binds TYK2 TYK2 receptor->TYK2 Activates JAK JAK1/JAK2 receptor->JAK Activates STAT STATs TYK2->STAT Phosphorylates JAK->STAT Phosphorylates nucleus Nucleus STAT->nucleus Translocates to transcription Gene Transcription (Pro-inflammatory genes) nucleus->transcription Initiates This compound This compound (TYK2 Inhibitor) This compound->TYK2 Inhibits

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of a TYK2 Inhibitor

Experimental_Workflow Preclinical Evaluation of a TYK2 Inhibitor in Lupus Mouse Models start Start: Select Lupus Mouse Model (e.g., NZB/W F1, MRL/lpr) baseline Baseline Measurements (Body weight, proteinuria, anti-dsDNA) start->baseline randomization Randomization baseline->randomization treatment_group Treatment Group (TYK2 Inhibitor) randomization->treatment_group vehicle_group Vehicle Control Group randomization->vehicle_group dosing Oral Dosing (e.g., Once or twice daily) treatment_group->dosing vehicle_group->dosing monitoring In-life Monitoring (Weekly/Bi-weekly) dosing->monitoring endpoints End-of-Study Readouts monitoring->endpoints analysis Data Analysis and Interpretation endpoints->analysis

Caption: Experimental workflow for testing a TYK2 inhibitor in lupus mice.

Conclusion

The inhibition of TYK2 represents a promising therapeutic strategy for the treatment of SLE. While specific dosage and protocol information for this compound in lupus mouse models is not yet in the public domain, the extensive preclinical data available for other selective TYK2 inhibitors provide a robust foundation for initiating such studies. Researchers should consider the specific lupus model, the stage of the disease, and the pharmacokinetic properties of their compound when designing experiments. The protocols and data presented here offer a comprehensive guide for the preclinical evaluation of novel TYK2 inhibitors for this debilitating autoimmune disease.

References

Application Notes and Protocols for Combining RO495, a TYK2 Inhibitor, with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: RO495 is identified as a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). The following application notes and protocols are based on the established mechanism of action of TYK2 inhibitors and available data on similar compounds in this class, such as deucravacitinib. Specific preclinical and clinical data on the combination of this compound with other immunomodulators are limited in publicly available literature. Therefore, the information provided herein should be considered as a general guide and a starting point for investigating such combination therapies. All experimental work should be conducted in accordance with institutional and national guidelines.

Introduction to this compound and the TYK2 Signaling Pathway

This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. TYK2 plays a critical role in the signaling pathways of key cytokines involved in inflammation and autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By blocking TYK2, this compound can modulate the immune response by interfering with the differentiation and function of T helper 1 (Th1) and Th17 cells, which are pivotal in the pathogenesis of various immune-mediated disorders.[1][2]

The selectivity of TYK2 inhibitors for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key characteristic, potentially offering a more favorable safety profile by avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[3][4]

TYK2 Signaling Pathway Diagram

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Nuclear Translocation This compound This compound This compound->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.

Rationale for Combination Therapy

Combining this compound with other immunomodulators offers the potential for synergistic or additive therapeutic effects, allowing for enhanced efficacy and potentially lower doses of individual agents, which could reduce dose-related toxicities. The rationale for specific combinations depends on the distinct mechanisms of action of the drugs.

  • Complementary Pathways: Targeting the TYK2 pathway with this compound while simultaneously inhibiting other key inflammatory pathways (e.g., TNF-α signaling) can lead to a more comprehensive blockade of the inflammatory cascade.

  • Overcoming Resistance: In patients who have developed resistance or have an inadequate response to a single immunomodulator, adding this compound could provide an alternative mechanism to control the disease.

  • Broader Spectrum of Action: Combining this compound with agents that have different cellular targets (e.g., B-cell targeted therapies) could address multiple facets of a complex autoimmune disease.

Data on TYK2 Inhibitor Combination Therapies (Preclinical and Clinical)

While specific data for this compound in combination therapy is not widely available, preclinical and early clinical studies with other TYK2 inhibitors provide a basis for potential applications.

Table 1: Summary of Preclinical Data on TYK2 Inhibitor Combination Therapies
TYK2 InhibitorCombination AgentDisease ModelKey FindingsReference
DeucravacitinibShikoninImiquimod-induced psoriasis in miceCombination therapy showed superior effects in inhibiting abnormal capillary proliferation, reducing immune cell infiltration, and decreasing IL-12p70 concentration in the skin compared to monotherapy.[5][6][5][6]
DeucravacitinibINCB086550 (PD-L1 inhibitor)Triple-negative breast cancer (TNBC) animal modelsDual inhibition of TYK2 and PD-L1 significantly enhanced the antitumor immune response, increased immune cell infiltration, and modulated immune-related gene expression.[7][7]
Table 2: Overview of Clinical Studies and Potential for TYK2 Inhibitor Combination Therapies
TYK2 InhibitorCombination AgentIndicationStatus/PotentialReference
DeucravacitinibTopical Therapies (e.g., Enstilar®)Plaque PsoriasisA single-center study suggested additive benefits of combining systemic and topical treatments. Can be used as monotherapy or with adjunctive topical therapies in real-world practice.[3][8][3][8]
DeucravacitinibNarrowband UVB TreatmentVitiligoA Phase II clinical trial is designed to evaluate deucravacitinib alone and in combination with NB-UVB.[9][9]
DeucravacitinibMEK Inhibitors (e.g., Mirdametinib)Cancer (Malignant Peripheral Nerve Sheath Tumors)Preclinical data suggests a synergistic combination that reduces tumor volume and enhances apoptosis.[10][10]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in combination with other immunomodulators.

In Vitro Synergy Assessment

Objective: To determine if this compound in combination with another immunomodulator exhibits synergistic, additive, or antagonistic effects on immune cell function.

Experimental Workflow Diagram

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis cell_isolation Isolate PBMCs or specific immune cell subsets treatment_setup Seed cells and treat with: - this compound alone - Immunomodulator alone - this compound + Immunomodulator (in a dose-response matrix) cell_isolation->treatment_setup stimulation Stimulate with relevant cytokine (e.g., IL-12, IL-23, or IFN-α) treatment_setup->stimulation elisa Cytokine measurement (ELISA) stimulation->elisa flow Phospho-STAT analysis (Flow Cytometry) stimulation->flow proliferation Cell proliferation assay stimulation->proliferation gene_expression Gene expression analysis (qPCR) stimulation->gene_expression in_vivo_workflow cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring cluster_analysis Endpoint Analysis disease_induction Induce disease in mice (e.g., Imiquimod-induced psoriasis or Collagen-induced arthritis) treatment_groups Randomize animals into groups: - Vehicle control - this compound alone - Immunomodulator alone - this compound + Immunomodulator disease_induction->treatment_groups monitoring Monitor clinical signs of disease (e.g., PASI score, paw swelling) and body weight treatment_groups->monitoring histology Histological analysis of affected tissues monitoring->histology cytokine Cytokine analysis of tissue homogenates or serum monitoring->cytokine flow_vivo Flow cytometric analysis of immune cells in spleen and lymph nodes monitoring->flow_vivo

References

Application Notes and Protocols for Studying STAT3 Phosphorylation Using a TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyrosine Kinase 2 (TYK2) inhibitors to study the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). As members of the Janus kinase (JAK) family, TYK2 plays a critical role in the signaling pathways of various cytokines, such as interleukins (IL-12, IL-23) and type I interferons (IFN), which subsequently lead to the phosphorylation and activation of STAT3[1][2][3][4]. By inhibiting TYK2, researchers can effectively probe the dynamics of STAT3-mediated signaling cascades.

Introduction to TYK2 and its Role in STAT3 Signaling

TYK2 is a non-receptor tyrosine kinase that associates with the intracellular domains of cytokine receptors. Upon cytokine binding, receptor dimerization brings associated TYK2 molecules into close proximity, leading to their autophosphorylation and activation. Activated TYK2 then phosphorylates specific tyrosine residues on the receptor chains, creating docking sites for STAT proteins, including STAT3. Recruited STAT3 is subsequently phosphorylated by TYK2, leading to its dimerization, nuclear translocation, and regulation of target gene expression[3][4][5][6]. Dysregulation of the TYK2/STAT3 signaling pathway is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic intervention and research[4].

While a direct STAT3 inhibitor designated "RO495" was not prominently identified in scientific literature, the compound this compound (CAS Number: 1258296-60-4) is known as a TYK2 inhibitor. Therefore, these application notes will focus on the use of a TYK2 inhibitor to indirectly study STAT3 phosphorylation.

Data Presentation

The following table summarizes the inhibitory activity of various TYK2 inhibitors on their target kinase and the subsequent effect on STAT phosphorylation. This data is provided for comparative purposes, and users should experimentally determine the optimal concentration for their specific TYK2 inhibitor and cell system.

Compound NameTargetAssay TypeIC50Downstream EffectReference
NDI-031407TYK2Radiometric Assay0.21 nMInhibits IL-23-induced STAT3 phosphorylation[1][7]
ATMW-DCTYK2-JH2Biochemical Competition Assay12 pMInhibits IL-12-induced pSTAT4[8]
Compound 1TYK2Cellular Assay (T cells)~500 nMInhibits IFN-induced phosphorylation of STAT1, STAT3, and STAT5[9]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK/STAT signaling pathway, highlighting the role of TYK2 in the activation of STAT3.

TYK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding TYK2_inactive TYK2 (inactive) Receptor->TYK2_inactive 2. Receptor Dimerization & TYK2 Recruitment STAT3_inactive STAT3 (monomer) Receptor->STAT3_inactive 5. STAT3 Recruitment TYK2_active TYK2 (active) p-TYK2 TYK2_inactive->TYK2_active 3. TYK2 Autophosphorylation TYK2_active->Receptor TYK2_active->STAT3_inactive 6. STAT3 Phosphorylation STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active 7. Dimerization DNA DNA STAT3_active->DNA 8. Nuclear Translocation TYK2_Inhibitor TYK2 Inhibitor (e.g., this compound) TYK2_Inhibitor->TYK2_active Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression 9. Transcription

Caption: TYK2-STAT3 Signaling Pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the use of a TYK2 inhibitor to assess its effect on cytokine-induced STAT3 phosphorylation in cultured cells by Western blotting.

Materials:

  • Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), relevant cancer cell line)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-23, IFN-α)

  • TYK2 Inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

    • Pre-treat cells with varying concentrations of the TYK2 inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL IL-23) for 15-30 minutes. Non-stimulated cells should be included as a negative control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading.

Experimental Workflow Diagram:

Western_Blot_Workflow A Cell Seeding B Serum Starvation A->B C Pre-treatment with TYK2 Inhibitor B->C D Cytokine Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Transfer G->H I Immunoblotting (p-STAT3, Total STAT3) H->I J Data Analysis I->J

Caption: Western Blot Workflow.

Protocol 2: Flow Cytometry Analysis of STAT3 Phosphorylation

This protocol allows for the quantitative analysis of STAT3 phosphorylation at the single-cell level.

Materials:

  • Cells of interest (e.g., PBMCs)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-23, IFN-α)

  • TYK2 Inhibitor (e.g., this compound)

  • Fixation buffer (e.g., Cytofix)

  • Permeabilization buffer (e.g., Perm Buffer III)

  • Fluorochrome-conjugated antibodies: anti-phospho-STAT3 (Tyr705), cell surface markers (e.g., CD4 for T cells)

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation:

    • Prepare a single-cell suspension.

    • Pre-treat cells with the TYK2 inhibitor or vehicle for 1 hour.

    • Stimulate with the cytokine for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells immediately after stimulation by adding fixation buffer.

    • Incubate for 10-15 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Staining:

    • Wash the cells and stain with the fluorochrome-conjugated anti-phospho-STAT3 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in an appropriate buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of p-STAT3 positive cells and the mean fluorescence intensity (MFI) within the cell population of interest.

Logical Relationship Diagram:

Flow_Cytometry_Logic cluster_input Inputs cluster_process Experimental Steps cluster_output Outputs Cells Cell Suspension Treatment Pre-treatment & Stimulation Cells->Treatment Inhibitor TYK2 Inhibitor Inhibitor->Treatment Cytokine Stimulating Cytokine Cytokine->Treatment FixPerm Fixation & Permeabilization Treatment->FixPerm Staining Antibody Staining FixPerm->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantitative Data (% p-STAT3+ cells, MFI) Analysis->Data

Caption: Flow Cytometry Logic Diagram.

Conclusion

The use of TYK2 inhibitors provides a powerful and specific method for investigating the role of the TYK2/STAT3 signaling pathway in various biological processes. The protocols outlined above offer robust methods for assessing the impact of TYK2 inhibition on STAT3 phosphorylation. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most accurate and reproducible results.

References

Application Notes and Protocols: Detection of p-TYK2 Inhibition by RO495 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23. Upon cytokine receptor binding, TYK2 undergoes autophosphorylation and subsequently phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. This cascade is pivotal in modulating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. RO495 is a potent and selective inhibitor of TYK2 kinase activity. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on TYK2 phosphorylation (p-TYK2) in a cellular context using Western blotting.

TYK2 Signaling Pathway

The following diagram illustrates the canonical TYK2 signaling pathway, which is initiated by cytokine binding and leads to the activation of STAT proteins. This compound exerts its effect by inhibiting the phosphorylation of TYK2, a critical step in this cascade.

TYK2_Signaling_Pathway TYK2 Signaling Pathway Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates pTYK2 p-TYK2 TYK2->pTYK2 Autophosphorylation STAT STAT pTYK2->STAT Phosphorylates pSTAT p-STAT pTYK2->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates This compound This compound This compound->pTYK2 Inhibits

Caption: A diagram of the TYK2 signaling pathway.

Quantitative Data Summary
This compound Concentration (nM)% Inhibition of p-TYK2 (Illustrative)
0 (Vehicle Control)0%
115%
1045%
5075%
10090%
50098%

Experimental Workflow

The overall workflow for assessing the inhibition of TYK2 phosphorylation by this compound is depicted below.

Experimental_Workflow Western Blot Workflow for p-TYK2 Detection cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A Seed Cells B This compound Treatment A->B C Cytokine Stimulation (e.g., IFN-α) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer (PVDF membrane) F->G H Blocking G->H I Primary Antibody Incubation (anti-p-TYK2, anti-Total TYK2) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Chemiluminescent Detection J->K L Imaging & Densitometry K->L

Caption: Workflow for p-TYK2 Western blot analysis.

Detailed Experimental Protocol

This protocol is designed for a human cell line known to express TYK2 and respond to Type I interferons, such as HeLa or Jurkat cells.

Materials and Reagents
  • Cell Line: HeLa, Jurkat, or other suitable cell line.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Recombinant Human IFN-α: Stock solution in sterile PBS with 0.1% BSA.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

  • Protein Transfer: PVDF membrane, transfer buffer, and transfer apparatus.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-TYK2 (Tyr1054/1055) antibody.

    • Rabbit anti-Total TYK2 antibody.

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film and developing reagents.

Procedure
  • Cell Culture and Plating:

    • Culture cells in a 37°C, 5% CO2 incubator.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for a predetermined time (e.g., 1-3 hours) at 37°C.

  • Cytokine Stimulation:

    • Following the this compound incubation, stimulate the cells by adding IFN-α directly to the medium to a final concentration of 10-50 ng/mL.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce TYK2 phosphorylation. A non-stimulated control well (treated with vehicle only) should also be included.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-TYK2, diluted in blocking buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:2000-1:5000), for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for Total TYK2 and a loading control (β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the p-TYK2 signal to the Total TYK2 signal and/or the loading control. Calculate the percentage inhibition of p-TYK2 for each this compound concentration relative to the vehicle-treated, cytokine-stimulated control.

Flow Cytometry Analysis of Immune Cells Treated with RO495: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO495 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade in regulating the activation, proliferation, differentiation, and survival of immune cells, particularly T lymphocytes.[1][2] Dysregulation of this pathway is implicated in various immunological disorders, including autoimmune diseases and cancer.[3][4] Understanding the immunological impact of this compound is crucial for its development as a therapeutic agent. Flow cytometry is an indispensable tool for the detailed analysis of immune cell subsets and their functional responses to pharmacological agents like this compound.[5][6]

These application notes provide a comprehensive guide for utilizing multi-parameter flow cytometry to assess the effects of this compound on primary human T cells. The included protocols detail methods for analyzing T cell activation, proliferation, and cytokine production, offering a framework for characterizing the immunomodulatory properties of this compound.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) activated in vitro and treated with this compound. The data is presented as a percentage of the parent population and is based on typical results observed with PI3K/Akt/mTOR pathway inhibitors.[7][8]

Table 1: Effect of this compound on T Cell Subset Distribution and Activation

MarkerT Cell SubsetControl (% Positive)This compound Treated (% Positive)Expected Change
CD25Activated CD4+ T Cells75%45%Decrease
CD69Early Activated CD8+ T Cells60%30%Decrease
CD4+FoxP3+Regulatory T Cells (Tregs)5%8%Increase

Table 2: Effect of this compound on T Cell Proliferation

AssayT Cell SubsetControl (% Proliferating)This compound Treated (% Proliferating)Expected Change
Ki67 StainingCD4+ T Cells80%25%Decrease
Cell Proliferation Dye DilutionCD8+ T Cells90%35%Decrease

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production by CD4+ T Cells

CytokineControl (% Positive)This compound Treated (% Positive)Expected Change
IFN-γ25%10%Decrease
IL-17A5%1.5%Decrease
TNF-α30%12%Decrease

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28. Inhibition of this pathway by this compound is expected to suppress T cell activation and effector functions.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Akt Akt PI3K->Akt This compound This compound This compound->PI3K mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Effector Effector Function (e.g., Cytokine Production) mTORC1->Effector

Caption: PI3K/Akt/mTOR signaling pathway in T cells and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: T Cell Isolation and In Vitro Culture

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and their subsequent culture for T cell activation.

Materials:

  • Human whole blood

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.

  • Wash the PBMCs twice with PBS.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells and assess viability.

  • Plate the cells at a density of 1 x 10^6 cells/mL in plates pre-coated with anti-CD3 and soluble anti-CD28 antibodies.

  • Add this compound at the desired final concentration or an equivalent volume of DMSO for the vehicle control.

  • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 48-72 hours).

Protocol 2: Flow Cytometry Analysis of T Cell Activation and Proliferation

This protocol provides a method for staining T cells to analyze the expression of activation markers and the proliferation marker Ki67.

Materials:

  • Cultured T cells from Protocol 1

  • PBS

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-CD4

    • Anti-CD8

    • Anti-CD25

    • Anti-CD69

  • Fixation/Permeabilization Buffer

  • Anti-Ki67 antibody

  • Flow cytometer

Procedure:

  • Harvest the cultured cells and wash them with PBS.

  • Resuspend the cells in FACS buffer.

  • Add the surface antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD69) to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Add the anti-Ki67 antibody to the permeabilized cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.[9]

Experimental_Workflow PBMC_Isolation PBMC Isolation Activation T Cell Activation (anti-CD3/CD28) PBMC_Isolation->Activation Treatment Treatment with this compound or Vehicle Activation->Treatment Staining Surface & Intracellular Antibody Staining Treatment->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis of this compound-treated T cells.

Protocol 3: Intracellular Cytokine Staining

This protocol details the procedure for stimulating cytokine production and performing intracellular staining to detect their expression.[10][11]

Materials:

  • Cultured T cells from Protocol 1

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • Fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (IFN-γ, IL-17A, TNF-α)

Procedure:

  • After the initial culture with this compound, re-stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (a protein transport inhibitor) for 4-6 hours.[12]

  • Harvest the cells and perform surface staining for CD3, CD4, and CD8 as described in Protocol 2 (steps 1-5).

  • Fix and permeabilize the cells using a commercial kit.

  • Add the intracellular cytokine antibody cocktail (anti-IFN-γ, -IL-17A, -TNF-α) to the permeabilized cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Gating Strategy

A sequential gating strategy is essential for accurate analysis of T cell subsets.

Gating_Strategy All_Cells All Acquired Events Singlets Singlets (FSC-A vs FSC-H) All_Cells->Singlets Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells Cytokine_Positive Cytokine+ (e.g., IFN-γ+) CD4_T_Cells->Cytokine_Positive

Caption: Logical gating strategy for identifying cytokine-producing CD4+ T cells.

References

Application Notes and Protocols: CRISPR Screen to Identify Genes that Synergize with RO495

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective combination therapies is a cornerstone of modern drug development, offering the potential to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. A powerful approach to identify novel combination targets is through genome-wide CRISPR-Cas9 screens. This technology allows for the systematic knockout of thousands of genes to identify those that, when lost, sensitize cancer cells to a specific drug.[1][2][3][4] This application note provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that synergize with RO495, a hypothetical anti-cancer agent. The described workflow covers library selection, cell line engineering, the screening process, and data analysis to uncover genetic vulnerabilities that can be exploited for combination therapies.[5][6]

Key Concepts

  • Synthetic Lethality: A genetic interaction where the co-occurrence of two genetic events (e.g., a mutation and a gene knockout) leads to cell death, while each individual event is viable. In the context of drug synergy, a drug (this compound) inhibits a target pathway, and the CRISPR-mediated knockout of a synergistic gene creates a lethal combination for the cancer cell.[6][7]

  • CRISPR-Cas9 System: A gene-editing tool that uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, creating a double-strand break. The cell's error-prone repair of this break often results in a functional gene knockout.[8]

  • Pooled CRISPR Screen: A high-throughput method where a population of cells is transduced with a library of lentiviruses, each carrying an sgRNA targeting a different gene. This allows for the simultaneous assessment of thousands of gene knockouts in a single experiment.[3][9]

Experimental Workflow

The overall workflow for the CRISPR screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of successfully transduced cells, and subsequent treatment with this compound. Deep sequencing is then used to identify sgRNAs that are depleted or enriched in the drug-treated population compared to the control.

CRISPR_Workflow cluster_setup Phase 1: Setup cluster_screen Phase 2: Screen cluster_treatment Phase 3: Treatment & Analysis cluster_arms Phase 3: Treatment & Analysis A Select Cancer Cell Line B Generate Stable Cas9-expressing Cell Line A->B E Transduction of Cas9 Cells B->E C Select & Amplify sgRNA Library D Lentiviral Library Production C->D D->E F Antibiotic Selection E->F G Establishment of Screening Population F->G H Split Population: Control vs. This compound G->H I Drug Treatment (IC50 concentration) H->I J Genomic DNA Extraction Control Control (DMSO) H->Control Treated This compound I->Treated K PCR Amplification of sgRNA Cassettes J->K L Next-Generation Sequencing (NGS) K->L M Data Analysis: Hit Identification L->M Control->J Treated->J

Caption: A schematic of the pooled CRISPR screen workflow.

Detailed Experimental Protocols

1. Generation of a Stable Cas9-Expressing Cell Line

  • Objective: To create a cell line that constitutively expresses the Cas9 nuclease.

  • Materials:

    • Cancer cell line of interest

    • Lentiviral vector encoding Cas9 and a selection marker (e.g., puromycin resistance)

    • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

    • HEK293T cells for lentivirus production

    • Transfection reagent

    • Complete cell culture medium

    • Puromycin

  • Protocol:

    • Produce lentivirus by co-transfecting HEK293T cells with the Cas9-expressing vector and packaging plasmids.

    • Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

    • Transduce the target cancer cell line with the Cas9-containing lentivirus in the presence of polybrene.

    • After 24 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for successfully transduced cells.

    • Expand the puromycin-resistant cell population.

    • Validate Cas9 expression and activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry).

2. Pooled sgRNA Library Transduction

  • Objective: To introduce the pooled sgRNA library into the Cas9-expressing cell line.

  • Materials:

    • Stable Cas9-expressing cell line

    • Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)

    • Complete cell culture medium

    • Polybrene

    • Hygromycin B (or other appropriate selection agent for the sgRNA vector)

  • Protocol:

    • Determine the optimal multiplicity of infection (MOI) to achieve a low transduction rate (~30%), ensuring that most cells receive a single sgRNA.

    • Seed the Cas9-expressing cells and transduce them with the pooled sgRNA library at the predetermined MOI.

    • After 24 hours, select for transduced cells by adding the appropriate antibiotic (e.g., hygromycin B) to the culture medium.

    • Maintain a sufficient number of cells throughout the selection process to ensure adequate library representation.

3. This compound Synergy Screen

  • Objective: To identify gene knockouts that sensitize cells to this compound.

  • Protocol:

    • After antibiotic selection, split the cell population into two arms: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).

    • Treat the cells with a predetermined concentration of this compound (typically around the IC50 value) for a duration that allows for significant growth inhibition in the control population.

    • Harvest cells from both the control and this compound-treated populations.

4. Data Acquisition and Analysis

  • Objective: To identify sgRNAs that are significantly depleted in the this compound-treated population.

  • Protocol:

    • Extract genomic DNA from both cell populations.

    • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing (NGS) on the PCR amplicons to determine the abundance of each sgRNA.[8]

    • Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly underrepresented in the this compound-treated group compared to the control group.[10]

    • Rank genes based on the depletion of their corresponding sgRNAs to identify top candidate synergistic targets.

Data Presentation

The quantitative data from the CRISPR screen should be summarized to clearly present the top candidate genes that synergize with this compound.

Table 1: Top 10 Candidate Genes Synergizing with this compound

RankGene SymbolAverage Log Fold Change (this compound vs. Control)p-valueFalse Discovery Rate (FDR)
1GENE-A-2.581.2 x 10-82.5 x 10-7
2GENE-B-2.313.5 x 10-85.1 x 10-7
3GENE-C-2.158.9 x 10-89.7 x 10-7
4GENE-D-1.991.4 x 10-71.8 x 10-6
5GENE-E-1.872.6 x 10-73.0 x 10-6
6GENE-F-1.754.1 x 10-74.5 x 10-6
7GENE-G-1.686.8 x 10-77.1 x 10-6
8GENE-H-1.629.1 x 10-79.3 x 10-6
9GENE-I-1.551.2 x 10-61.5 x 10-5
10GENE-J-1.511.8 x 10-62.0 x 10-5

Signaling Pathway Analysis

After identifying candidate genes, it is crucial to understand their roles in cellular signaling pathways. This can reveal the mechanism of synergy with this compound. For instance, if this compound targets a specific kinase, synergistic genes might be involved in parallel survival pathways or in pathways that compensate for the drug's effect.

Signaling_Pathway cluster_pathway Hypothetical Synergy Pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase inhibits Downstream_Effectors Downstream Effectors Target_Kinase->Downstream_Effectors Proliferation Cell Proliferation Downstream_Effectors->Proliferation Synergistic_Gene Synergistic Gene (e.g., GENE-A) Survival_Pathway Parallel Survival Pathway Synergistic_Gene->Survival_Pathway Apoptosis_Inhibition Inhibition of Apoptosis Survival_Pathway->Apoptosis_Inhibition

Caption: A potential mechanism of synergy between this compound and a candidate gene.

CRISPR-based screens are a robust and unbiased method for identifying genes that synergize with a compound of interest.[5][7] The protocols and data presentation formats outlined in this application note provide a comprehensive guide for researchers to design and execute a screen to discover novel combination therapies involving this compound. The identified synergistic interactions can then be validated through further preclinical studies, ultimately leading to more effective cancer treatments.

References

Application of RO495 (TYK2 Inhibitor) in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin. The pathogenesis of psoriasis is complex, with the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis playing a central role. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, is a key signaling molecule downstream of several cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons. Upon cytokine binding to their receptors, TYK2 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This signaling cascade is crucial for the differentiation and function of Th1 and Th17 cells, which produce pro-inflammatory cytokines that drive the psoriatic phenotype.

RO495 has been identified as a potent inhibitor of TYK2, with a reported IC50 of 1.5 nM in cell-based assays. By targeting TYK2, this compound is expected to modulate the downstream signaling of key pro-inflammatory cytokines, thereby representing a promising therapeutic strategy for psoriasis. These application notes provide an overview of the use of this compound and other selective TYK2 inhibitors in relevant in vitro and in vivo psoriasis research models. The data presented is a synthesis from studies on selective TYK2 inhibitors, such as deucravacitinib (BMS-986165), which serve as a surrogate for the expected effects of this compound.

Data Presentation

The efficacy of selective TYK2 inhibitors has been demonstrated in numerous clinical trials for moderate-to-severe plaque psoriasis. The following tables summarize the key clinical and molecular endpoints.

Table 1: Clinical Efficacy of Selective TYK2 Inhibitors in Plaque Psoriasis (16-week data)

EndpointPlaceboApremilast (30 mg BID)Deucravacitinib (6 mg QD)
PASI 75 Response Rate 12.7%[1]35.1%[1]58.7%[1]
PASI 90 Response Rate N/A18%32%[2]
PASI 100 Response Rate 1%[2]N/A10-14%[2]
sPGA 0/1 (Clear/Almost Clear) Response Rate 9.4%[1]40.2%[1]53.6%[1]

PASI 75/90/100: Percentage of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index score. sPGA: static Physician's Global Assessment.

Table 2: Molecular and Cellular Effects of Selective TYK2 Inhibition

BiomarkerEffect of TYK2 InhibitionReference
IL-17A Reduced by 47-50% in psoriatic skin[3][4]
IL-19 Reduced by 72% in psoriatic skin[3][4]
Beta-defensin Reduced by 81-84% in psoriatic skin[3][4]
IL-23 Pathway Genes Normalized towards non-lesional levels[5][6]
Type I IFN Pathway Genes Normalized towards non-lesional levels[5][6]
Keratin-16 Approached non-lesional levels[6]
Keratinocyte Proliferation Suppressed in vitro[7]

Signaling Pathway

The diagram below illustrates the central role of TYK2 in the IL-23/IL-17 signaling axis in psoriasis and the mechanism of action for a TYK2 inhibitor like this compound.

TYK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Family cluster_stat STAT Family cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (IL-17, IL-22, etc.) pSTAT3->Gene_Transcription Dimerizes and Translocates This compound This compound This compound->TYK2 Inhibits

TYK2 Signaling Pathway in Psoriasis.

Experimental Protocols

In Vitro Model: Cytokine-Stimulated Human Keratinocytes

This protocol describes an in vitro model to assess the anti-inflammatory effects of this compound on human keratinocytes, a key cell type in the pathogenesis of psoriasis.

1. Cell Culture:

  • Culture primary normal human epidermal keratinocytes (NHEK) or the HaCaT cell line in appropriate keratinocyte growth medium.

  • Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.

2. Psoriasis-like Inflammation Induction:

  • Starve the cells in basal medium for 4-6 hours prior to stimulation.

  • Prepare a pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, and IL-1α) to mimic the psoriatic microenvironment.

  • Treat the cells with the cytokine cocktail to induce a psoriasis-like phenotype, characterized by the upregulation of inflammatory genes.

3. This compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Pre-treat the keratinocytes with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours before adding the cytokine cocktail.

  • Include a vehicle control (DMSO) and a positive control (e.g., a known JAK inhibitor).

4. Endpoint Analysis:

  • Gene Expression Analysis (qPCR): After 24-48 hours of treatment, lyse the cells and extract total RNA. Perform reverse transcription and quantitative PCR to measure the mRNA levels of psoriasis-associated genes such as IL8, S100A7, and DEFB4A.

  • Protein Analysis (ELISA/Western Blot): Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-8) using ELISA. Cell lysates can be used for Western blot analysis to assess the phosphorylation status of STAT3.

  • Cell Proliferation Assay: To assess the effect on keratinocyte hyperproliferation, perform a BrdU incorporation assay or a CCK-8 assay after 48-72 hours of treatment.

in_vitro_workflow Start Start Cell_Culture Culture Human Keratinocytes Start->Cell_Culture Induction Induce Psoriasis-like Inflammation with Cytokines Cell_Culture->Induction Treatment Treat with this compound or Vehicle Induction->Treatment Analysis Endpoint Analysis: - qPCR - ELISA - Western Blot - Proliferation Assay Treatment->Analysis End End Analysis->End in_vivo_workflow Start Start Induction Induce Psoriasis-like Dermatitis with Imiquimod (5-7 days) Start->Induction Treatment Administer this compound (Oral or Topical) Induction->Treatment Monitoring Daily Monitoring: - PASI Score - Ear Thickness Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Histology - Immunohistochemistry - Cytokine Analysis - Flow Cytometry Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

Application Notes and Protocols: Long-Term Stability of Small Molecules in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of small molecules in dimethyl sulfoxide (DMSO) is a critical factor in drug discovery and development, impacting the reliability of screening data and the integrity of compound collections. While DMSO is a widely used solvent due to its excellent solubilizing properties, the stability of compounds in DMSO can be affected by storage conditions, including temperature, the presence of water, and freeze-thaw cycles.[1][2][3] This document provides a generalized protocol for assessing the long-term stability of a small molecule, exemplified by "RO495," when stored in DMSO at -20°C. These guidelines are based on established methodologies for stability testing of compound libraries.

Key Factors Influencing Stability in DMSO

Several factors can influence the stability of small molecules in DMSO during long-term storage:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[2][3][4]

  • Temperature: While -20°C is a common storage temperature for DMSO stocks, temperature fluctuations and freeze-thaw cycles can impact compound stability. Some studies indicate that many compounds are stable for extended periods at 4°C.[4][5]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce atmospheric moisture and may physically stress the compound-solvent matrix, potentially leading to degradation or precipitation. However, some studies have shown no significant compound loss after multiple freeze-thaw cycles.[1][2]

  • Oxygen: The presence of oxygen can lead to the oxidation of sensitive functional groups.

  • Compound-Specific Properties: The inherent chemical properties of a molecule, such as the presence of labile functional groups, will ultimately determine its stability.

Experimental Protocol: Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluating the stability of "this compound" in DMSO at -20°C over an extended period.

3.1. Materials and Equipment

  • "this compound" (or compound of interest)

  • Anhydrous, high-purity DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Low-volume, airtight storage vials or plates (e.g., glass or polypropylene)[2]

  • -20°C freezer

  • Automated liquid handler (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and Mass Spectrometer (LC-MS)[1][5]

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep1 Prepare 10 mM Stock Solution of this compound in Anhydrous DMSO prep2 Aliquot Stock Solution into Storage Vials/Plates under Inert Gas prep1->prep2 prep3 Prepare 'Time 0' Samples for Immediate Analysis prep2->prep3 analysis2 Perform LC-MS Analysis to Determine Purity and Concentration prep3->analysis2 Baseline storage1 Store Aliquots at -20°C analysis1 Thaw Samples at Designated Time Points (e.g., 1, 3, 6, 12 months) storage1->analysis1 storage2 Designate Subsets for Freeze-Thaw vs. Continuous Storage storage2->analysis1 analysis1->analysis2 analysis3 Compare Results to 'Time 0' Samples analysis2->analysis3 data1 Calculate Percentage of this compound Remaining analysis3->data1 data2 Identify any Degradation Products data1->data2 data3 Summarize Data in Stability Table data2->data3

Caption: Experimental workflow for assessing the long-term stability of a compound in DMSO.

3.3. Detailed Procedure

  • Stock Solution Preparation:

    • Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon/nitrogen), prepare a 10 mM stock solution of "this compound" in anhydrous DMSO.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small-volume, airtight vials or a multi-well plate. This minimizes the exposure of the entire stock to atmospheric conditions during each time point analysis.

    • Prepare a sufficient number of aliquots for all planned time points and replicates.

    • Designate a set of aliquots that will undergo repeated freeze-thaw cycles and another set that will remain at -20°C until the designated time point.

    • Store all samples in a -20°C freezer.

  • Time Point Analysis:

    • Establish a schedule for stability testing (e.g., Time 0, 1 month, 3 months, 6 months, 12 months, and 24 months).[6]

    • At each time point, retrieve the designated samples from the freezer.

    • For the freeze-thaw group, allow the samples to thaw completely at room temperature, and then refreeze them at -20°C. This cycle should be repeated a specified number of times between each analytical time point to simulate typical laboratory usage.

    • For the continuous storage group, thaw the samples only once at the time of analysis.

  • Analytical Method:

    • Use a validated stability-indicating HPLC-MS method to analyze the samples.[6]

    • The method should be able to separate the parent compound ("this compound") from any potential degradants.

    • Quantify the amount of "this compound" remaining by comparing the peak area of the analyte at each time point to the peak area at Time 0. An internal standard can be used to improve accuracy.[2]

    • The mass spectrometer can be used to identify the mass of any new peaks that appear, which may correspond to degradation products.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison.

Table 1: Hypothetical Long-Term Stability Data for this compound in DMSO at -20°C

Time Point (Months)% Remaining (Continuous Storage)% Remaining (With Freeze-Thaw Cycles)Observations (e.g., Degradant Peaks)
0100%100%No degradants observed
199.5%99.2%No significant degradants
398.7%98.1%No significant degradants
697.9%97.0%Minor peak detected at RRT 1.2
1296.2%95.1%Increase in peak at RRT 1.2
2493.5%91.8%Further increase in degradant peak

RRT = Relative Retention Time

Signaling Pathway: The Ras-Raf-MEK-ERK Cascade

Many small molecule inhibitors target key cellular signaling pathways. As a representative example, the Ras-Raf-MEK-ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][5] Its dysregulation is a common feature in many cancers.[1][7]

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SOS SOS GRB2->SOS recruits Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP -> GTP Ras_GTP->Ras_GDP GTP Hydrolysis Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Myc) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway.

Conclusion

A systematic evaluation of the long-term stability of small molecules in DMSO is essential for maintaining the quality and integrity of compound collections. By following a well-defined protocol that includes controlled storage conditions, regular time-point analysis, and the use of stability-indicating analytical methods, researchers can ensure the reliability of their experimental results. The provided protocol and data presentation format offer a framework for assessing the stability of "this compound" or any other small molecule of interest.

References

Troubleshooting & Optimization

Troubleshooting RO495 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "RO495," to illustrate a technical support guide for troubleshooting insolubility. The data, protocols, and pathways are representative examples and not based on an existing molecule with this designation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the novel kinase, "Kinase-X," which is implicated in pro-inflammatory signaling pathways. By blocking the ATP-binding site of Kinase-X, this compound prevents the phosphorylation of downstream substrates, thereby mitigating the inflammatory response.

Q2: How should I store this compound?

Upon receipt, this compound powder should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least one year. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

We recommend preparing a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). This compound is freely soluble in DMSO up to 100 mM.

Troubleshooting Guide: Insolubility in Aqueous Solutions

Q4: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous cell culture medium. What should I do?

This is a common issue for hydrophobic compounds. Here are several steps you can take to mitigate precipitation:

  • Decrease the Final Concentration: The solubility of this compound in aqueous solutions is limited. Try working with a lower final concentration of the compound in your assay.

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Increasing the final DMSO concentration may help keep this compound in solution. Always include a vehicle control (DMSO alone) in your experiments.

  • Use a Surfactant or Solubilizing Agent: For in vitro assays without cells, consider adding a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your buffer. For cell-based assays, a protein carrier like bovine serum albumin (BSA) in the medium can help improve solubility.

  • Step-wise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixed solvent system (e.g., 50% DMSO / 50% aqueous buffer) before the final dilution.

Q5: My buffer composition seems to affect the solubility of this compound. Which buffer components should I be cautious with?

Certain buffer components can indeed influence the solubility of small molecules.

  • Phosphate Buffers: High concentrations of phosphate salts can sometimes lead to the precipitation of small molecules, a phenomenon known as "salting out." If you are using a phosphate-buffered saline (PBS) or similar, consider reducing the phosphate concentration or switching to an alternative buffering agent like HEPES or Tris.

  • pH: The solubility of this compound can be pH-dependent. Although this compound is a neutral molecule, extreme pH values can affect its stability and solubility. We recommend maintaining a physiological pH range of 7.2-7.4 for most applications.

Q6: Does temperature affect the solubility of this compound in aqueous solutions?

Yes, temperature can play a role.

  • Warming the Solution: Gently warming your aqueous solution to 37°C before and during the addition of the this compound DMSO stock can help improve solubility. Ensure that the temperature does not degrade other components of your assay.

  • Avoid Cold Solutions: Do not use ice-cold aqueous buffers for dilution, as this will significantly decrease the solubility of this compound and promote precipitation.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various solvents and conditions.

Solvent/BufferTemperature (°C)Maximum Solubility (approx.)
100% DMSO25> 100 mM
100% Ethanol25~25 mM
PBS (pH 7.4)25< 1 µM
Cell Culture Medium + 10% FBS37~5 µM
PBS + 0.1% Tween® 8025~10 µM

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for a Cell-Based Assay

  • Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Mix by vortexing until fully dissolved.

  • Perform an Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.

  • Prepare the Final Working Solution: Warm your cell culture medium (containing serum, if applicable) to 37°C. To prepare a 10 µM final working solution with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate solution to 99 µL of the pre-warmed cell culture medium. Mix immediately by gentle pipetting or vortexing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.

  • Application to Cells: Add the final working solution (or vehicle control) to your cells immediately after preparation to minimize the risk of precipitation.

Visualizations

G Hypothetical Signaling Pathway of Kinase-X Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor KinaseX Kinase-X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Substrate->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->KinaseX inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G Workflow for Preparing this compound Working Solutions Start Start: This compound Powder Stock Prepare 10 mM Stock in DMSO Start->Stock Intermediate Prepare 1 mM Intermediate in DMSO Stock->Intermediate FinalDilution Add Intermediate Stock to Warm Medium (e.g., 1:100) Intermediate->FinalDilution WarmMedium Warm Aqueous Buffer/ Medium to 37°C WarmMedium->FinalDilution Vortex Mix Immediately FinalDilution->Vortex End Use Immediately in Assay Vortex->End

Caption: Recommended workflow for preparing aqueous working solutions of this compound.

G Troubleshooting Logic for this compound Precipitation Start Precipitation Observed? LowerConc Lower Final Concentration Start->LowerConc Yes Success Solution Clear: Proceed with Experiment Start->Success No StillPrecip Still Precipitates? LowerConc->StillPrecip AddAgent Add Solubilizing Agent (e.g., BSA, Tween® 80) StillPrecip->AddAgent Yes StillPrecip->Success No StillPrecip2 Still Precipitates? AddAgent->StillPrecip2 ChangeBuffer Modify Buffer (pH, salt content) StillPrecip2->ChangeBuffer Yes StillPrecip2->Success No ContactSupport Contact Technical Support ChangeBuffer->ContactSupport

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Technical Support Center: Optimizing Novel Inhibitor Concentration for Maximum STAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a compound designated "RO495" in the context of STAT inhibition. The following guide provides a comprehensive framework for optimizing the concentration of any novel small molecule inhibitor targeting the STAT signaling pathway. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a novel STAT inhibitor?

A1: For a novel inhibitor with unknown potency, it is advisable to start with a broad concentration range. A common approach is to perform a dose-response experiment spanning several orders of magnitude, for example, from 1 nM to 100 µM. If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) is known from in vitro assays, you can start with a concentration range that is 5 to 10 times higher than these values to achieve complete inhibition in cell-based assays[1].

Q2: How do I determine the optimal concentration of my STAT inhibitor?

A2: The optimal concentration is one that provides maximal inhibition of STAT signaling with minimal off-target effects and cytotoxicity. This is typically determined by performing a dose-response curve to find the IC50 value for STAT phosphorylation inhibition. The optimal concentration for your experiments will likely be at or above the IC50, where you observe a plateau in the inhibitory effect. It is crucial to also assess cell viability at these concentrations to ensure the observed inhibition is not due to cell death.

Q3: What are the key parameters to measure when assessing inhibitor efficacy?

A3: The primary parameter is the level of phosphorylated STAT (p-STAT), which is the activated form of the protein. This is commonly measured by Western blotting, ELISA, or flow cytometry using an antibody specific to the phosphorylated form of the STAT protein of interest (e.g., p-STAT3 Tyr705). It is also important to measure total STAT levels to ensure that the inhibitor is not causing protein degradation. Additionally, assessing the expression of downstream target genes of the STAT pathway can provide further evidence of inhibition.

Q4: How can I be sure my inhibitor is specific to the STAT pathway?

A4: Absolute specificity is rare for small molecule inhibitors. To assess specificity, you can:

  • Test for inhibition of other signaling pathways: Analyze the phosphorylation status of key proteins in other pathways (e.g., AKT, ERK).

  • Perform rescue experiments: If the inhibitor targets a specific kinase upstream of STAT, overexpressing a drug-resistant mutant of that kinase should rescue STAT phosphorylation.

  • Profile against a panel of kinases: In vitro kinase panels can reveal off-target activities.[1]

Q5: Should I be concerned about the solvent used to dissolve my inhibitor?

A5: Yes, the solvent (e.g., DMSO) can have its own biological effects. It is essential to include a vehicle control in all experiments, which consists of cells treated with the same concentration of the solvent as used for the highest inhibitor concentration. Most cell lines can tolerate up to 0.5-1% DMSO, but higher concentrations can be toxic.[1]

Troubleshooting Guide

Q: I am not observing any inhibition of STAT phosphorylation, even at high concentrations of my inhibitor. What could be the problem?

A:

  • Inhibitor Potency: The inhibitor may have low potency in your specific cell type or assay conditions. Try a higher concentration range if cell viability allows.

  • Cell Permeability: The inhibitor may not be effectively entering the cells. If this is a concern, consider using a cell-permeable analog if available.

  • Inhibitor Stability: The inhibitor may be unstable in your cell culture medium. Ensure it is properly stored and freshly diluted for each experiment.

  • Assay Timing: The time point for analysis might be too late, and the signaling pathway may have recovered. Perform a time-course experiment to determine the optimal duration of inhibitor treatment.

  • Stimulation Issues: If you are using a cytokine to stimulate the STAT pathway, ensure that the cytokine is active and used at an appropriate concentration to induce a robust p-STAT signal.

Q: My inhibitor is causing significant cell death at concentrations where I see STAT inhibition. What should I do?

A:

  • Determine the Cytotoxicity Profile: Perform a dose-response experiment to determine the CC50 (half-maximal cytotoxic concentration). Ideally, you want a therapeutic window where the IC50 for STAT inhibition is significantly lower than the CC50.

  • Reduce Treatment Duration: A shorter exposure to the inhibitor may be sufficient to inhibit STAT signaling without causing widespread cell death.

  • Consider Off-Target Effects: The cytotoxicity may be due to the inhibitor hitting other essential cellular targets. Refer to specificity testing to investigate this possibility.

Q: I am seeing high variability in my p-STAT measurements between experiments. How can I improve consistency?

A:

  • Standardize Cell Culture Conditions: Ensure that cells are at a consistent confluency and passage number for each experiment, as their signaling responses can vary.[2] It's best to add your inhibitor when cells are in the log growth phase.[2]

  • Consistent Stimulation: If using a cytokine, ensure it is from the same lot and prepared fresh to maintain consistent activity.

  • Precise Timing: Be precise with the timing of inhibitor pre-treatment, cytokine stimulation, and cell lysis.

  • Loading Controls: For Western blotting, always use a reliable loading control (e.g., beta-actin, GAPDH) and normalize the p-STAT signal to total STAT to account for any variations in protein levels.

Data Presentation

Table 1: Dose-Response of a Novel STAT Inhibitor on p-STAT Levels

Inhibitor Conc. (µM)Mean p-STAT Signal (Arbitrary Units)Standard Deviation% Inhibition
0 (Vehicle)1000500
0.01950455
0.17506025
15203048
101502585
1001102089

Table 2: Cytotoxicity Profile of a Novel STAT Inhibitor

Inhibitor Conc. (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle)1005
0.01986
0.1955
1927
10858
1005510

Experimental Protocols

Protocol: Determining the Optimal Concentration of a Novel STAT Inhibitor

This protocol outlines the steps to determine the IC50 of a novel inhibitor for STAT phosphorylation in a cell-based assay using Western blotting for readout.

1. Cell Culture and Plating: a. Culture your chosen cell line under standard conditions until it reaches 70-80% confluency. b. Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere overnight.

2. Inhibitor Preparation and Treatment: a. Prepare a stock solution of the novel STAT inhibitor in a suitable solvent (e.g., DMSO). b. On the day of the experiment, prepare serial dilutions of the inhibitor in serum-free cell culture medium. c. Aspirate the medium from the cells and wash once with PBS. d. Add the inhibitor dilutions to the respective wells. Include a vehicle-only control. e. Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).

3. Cytokine Stimulation: a. Prepare a stock solution of the stimulating cytokine (e.g., IL-6, IFN-γ) in serum-free medium. b. Add the cytokine to each well (except the unstimulated control) to a final concentration known to induce a strong p-STAT signal. c. Incubate for the optimal stimulation time (e.g., 15-30 minutes).

4. Cell Lysis and Protein Quantification: a. Place the plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at high speed at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and sample buffer. b. Denature the samples by heating. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). g. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest overnight at 4°C. h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. j. Image the blot using a chemiluminescence detector. k. Strip the membrane and re-probe with an antibody for total STAT and a loading control (e.g., GAPDH).

6. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the p-STAT signal to the total STAT signal for each sample. c. Calculate the percentage inhibition for each inhibitor concentration relative to the vehicle-treated, cytokine-stimulated control. d. Plot the percentage inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Activation STAT STAT pJAK->STAT Phosphorylation pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Novel Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells prepare_inhibitor Prepare Inhibitor Dilutions plate_cells->prepare_inhibitor treat_cells Treat Cells with Inhibitor prepare_inhibitor->treat_cells stimulate Stimulate with Cytokine treat_cells->stimulate lyse_cells Lyse Cells & Quantify Protein stimulate->lyse_cells western_blot Western Blot for p-STAT/STAT lyse_cells->western_blot analyze Analyze Data & Determine IC50 western_blot->analyze end End analyze->end Troubleshooting_Logic action action start Problem no_inhibition No Inhibition? start->no_inhibition high_toxicity High Toxicity? start->high_toxicity high_variability High Variability? start->high_variability check_potency Increase Concentration Check Permeability/Stability no_inhibition->check_potency Yes check_cytotoxicity Perform Viability Assay Reduce Treatment Time high_toxicity->check_cytotoxicity Yes standardize_protocol Standardize Cell Conditions Use Proper Controls high_variability->standardize_protocol Yes end Resolution check_potency->end check_cytotoxicity->end standardize_protocol->end

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments with greater accuracy and confidence.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other confounding phenotypes that are not a true reflection of the intended target's function.[3] Minimizing off-target effects is crucial for accurately interpreting experimental data and for the development of safe and effective therapeutics.[1]

Q2: How can I select an inhibitor with a lower potential for off-target effects?

Choosing the right inhibitor is the first step in minimizing off-target effects. Consider the following factors:

  • Specificity: Opt for inhibitors that have been extensively profiled against a broad panel of kinases or other protein families and have demonstrated high selectivity for your target of interest.

  • Potency (IC50/Ki): A more potent inhibitor (lower IC50 or Ki value) can often be used at a lower concentration, which generally reduces the likelihood of off-target binding.[4][5]

  • Mechanism of Action: Understand how the inhibitor interacts with its target (e.g., competitive, non-competitive, allosteric). This can provide insights into its potential for off-target interactions.[4]

  • Chemical Properties: Consider the inhibitor's solubility, stability, and cell permeability.[5][6] Poor solubility can lead to compound aggregation, which is a common cause of artifacts in cell-based assays.[7]

Q3: What is the optimal concentration of an inhibitor to use in my cell culture experiments?

The optimal concentration is one that effectively inhibits the target protein with minimal off-target effects. A dose-response experiment is essential to determine this.

  • Starting Concentration: If published data is available, a common starting point is 5 to 10 times the inhibitor's IC50 or Ki value.[4] If these values are unknown, you may need to test a wider range of concentrations.

  • Dose-Response Curve: Treat your cells with a range of inhibitor concentrations and measure a specific downstream effect of your target's activity. The goal is to identify the lowest concentration that produces the maximal desired effect.

  • Avoid Excessive Concentrations: Using concentrations that are 20-fold or higher than the IC50 can lead to non-specific effects.[4]

Q4: How long should I treat my cells with the inhibitor?

The duration of treatment depends on the biological question you are asking and the kinetics of the cellular process you are studying.

  • Short-term vs. Long-term Effects: Short-term treatments (minutes to hours) are often sufficient to study acute signaling events. Long-term treatments (days) may be necessary to observe effects on cell proliferation, differentiation, or gene expression, but also increase the risk of off-target effects and cellular compensation mechanisms.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration. This involves treating cells with a fixed concentration of the inhibitor and assessing the target effect at various time points.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect at expected concentrations Poor inhibitor quality or degradationVerify the identity and purity of your inhibitor.[6] Ensure proper storage and handling.[6]
Low cell permeabilityConfirm that the inhibitor is cell-permeable.[4]
Incorrect experimental conditionsOptimize assay conditions (e.g., cell density, serum concentration).
High cellular toxicity at low concentrations Off-target toxicityPerform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assays.
Solvent toxicityAlways include a vehicle-only control (e.g., DMSO) at the same concentration used for the inhibitor.[4][6]
Inconsistent results between experiments Inhibitor instability in culture mediaCheck the stability of the inhibitor in your specific cell culture medium and conditions.[5]
Cell line variabilityEnsure consistent cell passage number and health.
Observed phenotype does not match genetic knockdown of the target Off-target effects of the inhibitorUse a structurally unrelated inhibitor that targets the same protein to see if it recapitulates the phenotype.
Perform a rescue experiment by overexpressing a resistant mutant of the target protein.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal Inhibitor Concentration
  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a series of dilutions of your inhibitor in cell culture medium. A common approach is to use a 10-point dilution series with 2-fold or 3-fold dilutions. Remember to prepare a vehicle-only control.

  • Treatment: Remove the old medium from your cells and add the medium containing the different inhibitor concentrations.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assay: Perform an assay to measure the activity of your target or a downstream signaling event. This could be a Western blot for a phosphorylated protein, a qPCR for a target gene, or a functional assay.

  • Data Analysis: Plot the assay results against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that gives half-maximal response).

Protocol 2: Washout Experiment to Assess Reversibility
  • Treatment: Treat cells with the inhibitor at the optimal concentration for a defined period.

  • Washout: Remove the inhibitor-containing medium, wash the cells gently with sterile PBS two to three times, and then add fresh, inhibitor-free medium.

  • Recovery: Culture the cells in the inhibitor-free medium for various time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: At each time point, assess the activity of the target protein to determine if and when its function is restored. This helps to understand if the inhibitor's effects are reversible.

Visualizing Workflows and Concepts

G Figure 1: General Workflow for Using Small Molecule Inhibitors. cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Select Inhibitor (Specificity, Potency) B Determine Optimal Concentration (Dose-Response Curve) A->B C Treat Cells with Inhibitor and Controls B->C D Perform Functional Assay C->D E Analyze Data D->E F Validate On-Target Effects E->F G Assess Off-Target Effects E->G

Caption: General experimental workflow for using small molecule inhibitors.

G Figure 2: Troubleshooting Unexpected Experimental Outcomes. A Unexpected Phenotype Observed? B Is the phenotype consistent with target inhibition? A->B Yes C Consider Off-Target Effects A->C No B->C No D Validate with second, structurally different inhibitor B->D Yes C->D E Perform Rescue Experiment D->E F Phenotype likely on-target E->F Rescue Observed G Phenotype likely off-target E->G No Rescue

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

G Figure 3: On-Target vs. Off-Target Signaling. A Inhibitor B Target Protein A->B On-Target Binding E Off-Target Protein A->E Off-Target Binding C Downstream Effector 1 B->C D Cellular Response (On-Target) C->D F Downstream Effector 2 E->F G Cellular Response (Off-Target) F->G

Caption: Simplified signaling pathway illustrating on-target vs. off-target effects.

References

Technical Support Center: Troubleshooting RO495 Inhibition of TYK2 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with RO495 not inhibiting TYK2 phosphorylation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a potent small molecule inhibitor of Tyrosine Kinase 2 (TYK2)[1][2][3][4]. TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity[5][6]. By inhibiting TYK2, this compound is expected to block the phosphorylation of TYK2 itself (autophosphorylation) and downstream signaling molecules like STATs (Signal Transducers and Activators of Transcription)[6].

Q2: I am not observing inhibition of TYK2 phosphorylation after treating my cells with this compound. What are the possible reasons?

There are several potential reasons why you might not be seeing the expected inhibition. These can be broadly categorized into issues with the compound, experimental setup, and cellular system. A logical troubleshooting workflow can help identify the root cause.

Q3: How can I be sure that my this compound compound is active?

It is crucial to verify the integrity and activity of your this compound stock.

  • Solubility: Ensure that this compound is fully dissolved. According to supplier information, this compound is soluble in DMSO[2][4]. Prepare fresh dilutions from a concentrated stock for each experiment.

  • Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, to prevent degradation[4]. Avoid repeated freeze-thaw cycles.

  • Purity: The purity of the compound should be confirmed, ideally by the supplier's certificate of analysis.

Q4: What are the key experimental parameters to check in my phosphorylation assay?

Several factors in your experimental protocol can affect the outcome.

  • Phosphatase and Protease Inhibitors: It is critical to include a cocktail of phosphatase and protease inhibitors in your cell lysis buffer to prevent dephosphorylation of TYK2 after cell harvesting[1][7].

  • Antibody Specificity: Use antibodies that are specific for the phosphorylated form of TYK2 (phospho-TYK2) and total TYK2. Validate the specificity of your antibodies, for example, by using positive and negative controls.

  • Loading Controls: Always include loading controls (e.g., GAPDH, β-actin) in your Western blots to ensure equal protein loading between lanes[7]. Additionally, comparing the levels of phospho-TYK2 to total TYK2 is essential to determine if the phosphorylation status is changing[7].

Q5: Could the issue be with my cell line or experimental model?

Yes, the cellular context is important.

  • TYK2 Expression and Activity: Confirm that your chosen cell line expresses TYK2 at a detectable level and that the TYK2 signaling pathway is active under your experimental conditions. You may need to stimulate the cells with a relevant cytokine (e.g., IFN-α, IL-12, IL-23) to induce TYK2 phosphorylation[5][6].

  • Cell Viability: High concentrations of this compound or prolonged incubation times might lead to cytotoxicity, which can affect cellular signaling pathways. Perform a cell viability assay to ensure that the concentrations of this compound used are not toxic to your cells.

  • Off-Target Effects: While this compound is a TYK2 inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. These off-target effects could potentially interfere with the signaling pathway you are studying.

Troubleshooting Guides

If you are not observing inhibition of TYK2 phosphorylation with this compound, follow these troubleshooting steps:

Problem 1: No decrease in phospho-TYK2 signal after this compound treatment.

Possible Cause Suggested Solution
Inactive this compound Compound 1. Prepare a fresh stock solution of this compound from powder. 2. Confirm the solubility of the compound in your chosen solvent (e.g., DMSO). 3. Verify the storage conditions and age of the compound.
Inadequate this compound Concentration or Incubation Time 1. Perform a dose-response experiment with a range of this compound concentrations. 2. Perform a time-course experiment to determine the optimal incubation time.
Ineffective Cell Lysis and Sample Preparation 1. Ensure your lysis buffer contains a fresh and potent cocktail of phosphatase and protease inhibitors. 2. Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity[7].
Low TYK2 Phosphorylation at Baseline 1. Stimulate cells with an appropriate cytokine (e.g., IFN-α, IL-12, IL-23) to induce robust TYK2 phosphorylation before adding this compound. 2. Optimize the duration and concentration of cytokine stimulation.
Issues with Western Blotting 1. Validate your phospho-TYK2 and total TYK2 antibodies. 2. Ensure proper protein transfer to the membrane. 3. Optimize antibody concentrations and incubation times. 4. Use a sensitive detection reagent.

Problem 2: Inconsistent or variable results between experiments.

Possible Cause Suggested Solution
Variability in Cell Culture 1. Ensure consistent cell passage numbers and confluency at the time of treatment. 2. Standardize all cell culture conditions, including media, supplements, and incubation times.
Inconsistent Reagent Preparation 1. Prepare fresh dilutions of this compound and cytokines for each experiment. 2. Use consistent lots of antibodies and other key reagents.
Technical Variability in Assays 1. Ensure precise and consistent timing for all steps, including cell treatment, lysis, and sample processing. 2. Load equal amounts of protein for Western blotting and use appropriate loading controls.

Experimental Protocols

Protocol 1: Western Blot Analysis of TYK2 Phosphorylation

This protocol outlines the key steps for assessing the effect of this compound on TYK2 phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours, if necessary, to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 1-2 hours).

    • Stimulate the cells with a suitable cytokine (e.g., 100 ng/mL IFN-α) for a short period (e.g., 15-30 minutes) to induce TYK2 phosphorylation.

  • Cell Lysis:

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-TYK2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for total TYK2 levels, the membrane can be stripped of the phospho-TYK2 antibody and re-probed with an antibody for total TYK2.

    • Subsequently, the membrane can be stripped again and re-probed for a loading control (e.g., GAPDH, β-actin).

Visualizations

Diagram 1: Simplified TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Dimerization & Activation TYK2->TYK2 JAK Other JAK TYK2->JAK Trans-phosphorylation STAT STAT TYK2->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 6. Translocation & Transcription This compound This compound This compound->TYK2 Inhibition

A simplified diagram of the TYK2 signaling pathway and the inhibitory action of this compound.

Diagram 2: Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Start: No inhibition of TYK2 phosphorylation with this compound observed Check_Compound Step 1: Verify this compound Integrity - Fresh stock? - Correct solvent? - Proper storage? Start->Check_Compound Check_Assay Step 2: Review Experimental Protocol - Phosphatase/protease inhibitors used? - Appropriate controls included? - Optimized antibody concentrations? Check_Compound->Check_Assay Compound OK Resolved Issue Resolved Check_Compound->Resolved Issue found & fixed Check_Cells Step 3: Evaluate Cellular System - TYK2 expressed and active? - Cytokine stimulation optimal? - Cell viability confirmed? Check_Assay->Check_Cells Protocol OK Check_Assay->Resolved Issue found & fixed Dose_Response Step 4: Perform Dose-Response & Time-Course Experiments Check_Cells->Dose_Response Cellular system OK Check_Cells->Resolved Issue found & fixed Consult_Support Still no inhibition? Consult Technical Support Dose_Response->Consult_Support No effect Dose_Response->Resolved Inhibition observed

A logical workflow for troubleshooting experiments where this compound fails to inhibit TYK2 phosphorylation.

References

Cell viability issues with high concentrations of RO495

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the small molecule inhibitor RO495, particularly concerning cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of this compound. What are the potential causes?

A1: High concentrations of small molecule inhibitors like this compound can lead to decreased cell viability due to several factors:

  • Off-target effects: At higher concentrations, the inhibitor may bind to unintended molecular targets, disrupting essential cellular pathways and leading to cytotoxicity.[1][2][3]

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is crucial to have a vehicle control (cells treated with the solvent alone) to assess this.

  • Compound precipitation: High concentrations of this compound may exceed its solubility in the culture medium, leading to precipitation. These precipitates can be directly toxic to cells or interfere with nutrient availability.

  • Exaggerated on-target effects: The intended inhibitory effect of this compound, when too pronounced at high concentrations, might disrupt a critical cellular process to a degree that is incompatible with cell survival.

  • General cellular stress: Introducing a high concentration of any foreign compound can induce a stress response in cells, potentially leading to apoptosis or necrosis.

Q2: How can we determine the optimal concentration of this compound for our experiments while minimizing cell viability issues?

A2: It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and to identify the concentration range that effectively inhibits the target without causing excessive cell death. A standard cell viability assay, such as an MTT or trypan blue exclusion assay, should be run in parallel.[4] Ideally, you should select a concentration that gives the desired biological effect with minimal impact on cell viability (e.g., >90% viability).

Q3: What are the critical controls to include in our experiments with this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell growth and viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from the effect of the solvent.

  • Positive Control: A known activator or inhibitor of the pathway of interest, if available. This confirms that the experimental system is responsive.

  • Negative Control: A structurally similar but inactive compound, if available. This helps to confirm the specificity of this compound's effects.

Troubleshooting Guides

Issue 1: Low Cell Viability in this compound-Treated and Vehicle Control Groups

If you observe decreased cell viability in both your this compound-treated and vehicle control groups compared to the untreated control, the issue likely lies with the solvent or general cell culture conditions.

Troubleshooting Steps:

  • Assess Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.

  • Check Cell Health: Routinely examine your cell cultures for signs of stress or contamination, such as changes in morphology, floating cells, or rapid pH changes in the medium.[5][6]

  • Review Cell Culture Media and Supplements: Ensure that the culture medium, serum, and any supplements are not expired and have been stored correctly.[7] Variations between lots of serum can also impact cell health.

  • Test for Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in cell cultures that can affect cell health and experimental outcomes.[5][7]

Experimental Protocol: Titration of Solvent (DMSO) to Determine Toxicity Threshold

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Serial Dilution of Solvent: Prepare serial dilutions of your solvent (e.g., DMSO) in culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%, 2%).

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations. Include an untreated control.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the untreated control. The highest concentration with minimal effect on viability (e.g., >95%) is considered safe for your experiments.

Data Summary Table: Example of DMSO Toxicity

Final DMSO Concentration (%)Average Cell Viability (%)Standard Deviation
0 (Untreated)1004.5
0.0598.25.1
0.197.54.8
0.594.15.5
1.075.36.2
2.042.87.1
Issue 2: Dose-Dependent Decrease in Cell Viability with this compound

If the vehicle control shows healthy cells but you observe a sharp decline in viability with increasing concentrations of this compound, the issue is likely due to on-target or off-target effects of the compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the IC50 for your target of interest and the CC50 (50% cytotoxic concentration) for cell viability.

  • Determine Therapeutic Window: The therapeutic window is the range of concentrations that produces the desired biological effect without significant cytotoxicity. Aim to work within this window.

  • Consider Off-Target Effects: At high concentrations, this compound might be inhibiting other kinases or proteins essential for cell survival.[8][9] If the literature suggests potential off-targets, you can use more specific inhibitors to see if you can replicate the cytotoxic effect.

  • Shorten Exposure Time: It's possible that prolonged exposure to high concentrations of this compound is detrimental. Try shorter incubation times to see if you can achieve the desired effect before significant cell death occurs.

Experimental Protocol: Determining IC50 and CC50 for this compound

  • Cell Seeding: Plate cells in two identical 96-well plates.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control.

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate for the desired time point.

  • Parallel Assays:

    • Plate 1 (Target Inhibition): Perform an assay to measure the inhibition of the intended target (e.g., a Western blot for a downstream phosphorylated protein, a kinase activity assay).

    • Plate 2 (Cell Viability): Perform a cell viability assay (e.g., MTT).

  • Data Analysis:

    • Plot the percentage of target inhibition versus the log of this compound concentration to determine the IC50.

    • Plot the percentage of cell viability versus the log of this compound concentration to determine the CC50.

Data Summary Table: Example IC50 and CC50 Data for this compound

This compound Concentration (µM)Target Inhibition (%)Cell Viability (%)
0.01599
0.12597
15295
109560
1009815

From this data, the IC50 is approximately 1 µM, and the CC50 is above 10 µM. A working concentration between 1-5 µM might be optimal.

Visualizations

G cluster_0 Troubleshooting Low Cell Viability cluster_1 Possible Causes & Solutions A Low Cell Viability Observed B Check Vehicle Control Viability A->B C Viability Low in Vehicle Control B->C Yes D Viability High in Vehicle Control B->D No E Solvent Toxicity or Cell Culture Issue C->E F Compound-Specific Toxicity (On- or Off-Target) D->F G Reduce Solvent Conc. Check Cell Health E->G H Determine IC50 & CC50 Optimize Concentration F->H

Caption: Troubleshooting workflow for low cell viability.

G cluster_0 Experimental Workflow: IC50 & CC50 Determination step1 Day 1 Seed cells in 96-well plates step2 Day 2 Treat with serial dilutions of this compound step1->step2 step3 Day 3 Perform parallel assays: - Target Inhibition (Plate 1) - Cell Viability (Plate 2) step2->step3 step4 Analysis Calculate IC50 and CC50 step3->step4

Caption: Workflow for IC50 and CC50 determination.

G cluster_0 This compound Signaling Pathway Considerations This compound This compound Target Intended Target This compound->Target High Affinity OffTarget1 Off-Target 1 This compound->OffTarget1 Low Affinity (at high conc.) OffTarget2 Off-Target 2 This compound->OffTarget2 Low Affinity (at high conc.) DesiredEffect Desired Biological Effect Target->DesiredEffect Cytotoxicity Cytotoxicity OffTarget1->Cytotoxicity OffTarget2->Cytotoxicity

Caption: On-target vs. potential off-target effects of this compound.

References

Technical Support Center: Improving the Bioavailability of RO495 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for improving the bioavailability of RO495.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to overcome bioavailability challenges with the TYK2 inhibitor, this compound, in preclinical in vivo studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a primary concern?

A1: this compound is a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor with an IC50 of 1.5 nM in cell-based assays.[1][2] Its chemical name is N-[2-[(2-amino-6-methyl-4-pyrimidinyl)amino]-4-pyridinyl]-2,6-dichloro-benzamide.[3] Like many new chemical entities in the drug discovery pipeline, this compound has low aqueous solubility.[3][4] Poor water solubility is a leading cause of low oral bioavailability, which can result in insufficient drug exposure in animal models, leading to variable or inconclusive results in efficacy and toxicology studies.[5][6]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Key properties for this compound are:

  • Molecular Formula: C17H14Cl2N6O[3]

  • Molecular Weight: 389.2 g/mol [3]

  • Solubility Profile: It is soluble in DMSO (≥10 mg/mL) but only sparingly soluble in ethanol (1-10 mg/mL), suggesting poor aqueous solubility.[3]

  • Compound Type: It is a small molecule inhibitor.[3]

Understanding these properties is the first step in selecting an appropriate formulation strategy.[7]

Q3: What are the most common initial approaches to improve the bioavailability of a compound like this compound?

A3: For early-stage preclinical studies, the goal is to maximize exposure to assess pharmacokinetics and efficacy.[8] Common initial strategies focus on overcoming the solubility barrier and include:

  • Vehicle Optimization: Using simple solutions with co-solvents or suspensions with wetting agents.[6]

  • Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area for dissolution.[4][9]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.

  • Use of Complexing Agents: Cyclodextrins can form inclusion complexes to enhance the apparent solubility of a drug.[10]

Q4: How do I choose the right formulation strategy for my specific in vivo study?

A4: The choice depends on the study's objective, the required dose, and the compound's properties. For early pharmacokinetic (PK) studies, a simple solution is often preferred to minimize variability and assess the compound's intrinsic absorption characteristics.[6] For later efficacy or toxicology studies that may require higher doses, a suspension or an advanced formulation like a solid dispersion might be necessary.[6][8] The decision-making process can be guided by a systematic workflow.

G start Start: Need to Formulate This compound for Oral Dosing physchem Determine Physicochemical Properties (Solubility, Dose) start->physchem dose_check Is Required Dose Soluble in a Simple Vehicle? physchem->dose_check solution Use Solution Formulation (e.g., PEG400, Solutol) dose_check->solution Yes suspension Prepare Suspension (e.g., 0.5% MC + 0.1% Tween 80) dose_check->suspension No pk_study Conduct Pilot PK Study & Evaluate Exposure solution->pk_study adv_form Consider Advanced Formulation suspension->adv_form No suspension->pk_study Is exposure adequate? Yes adv_choice Select Advanced Method adv_form->adv_choice nanosusp Nanosuspension (Particle Size Reduction) adv_choice->nanosusp Dissolution Rate Limited solid_disp Amorphous Solid Dispersion (e.g., with PVP/HPMC) adv_choice->solid_disp Solubility Limited nanosusp->pk_study solid_disp->pk_study

Caption: Decision tree for selecting a suitable formulation strategy for this compound.

Section 2: Troubleshooting Guide

Problem: I am observing low or highly variable plasma exposure of this compound after oral administration.

This is a common issue for poorly soluble compounds. The root cause is often low solubility or a slow dissolution rate in the gastrointestinal tract.[9]

Possible Cause 1: Poor Aqueous Solubility

  • Question: My dosing formulation is a simple aqueous suspension, but the drug concentration in plasma is near the limit of quantification. How can I improve this?

  • Answer: This suggests that very little of the drug is dissolving and being absorbed. You need to increase the amount of this compound that is in solution at the site of absorption.

    • Solution A: Co-Solvent Formulations. For low doses, you can prepare a solution using a mixture of water and a water-miscible organic solvent (co-solvent), such as polyethylene glycol 400 (PEG400) or propylene glycol. Surfactants like Cremophor EL or Tween 80 can also be added to improve and maintain solubility upon dilution in the gut.[11]

    • Solution B: Lipid-Based Formulations. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids. This can significantly enhance the solubility and absorption of lipophilic drugs.[9]

    • Solution C: pH Adjustment. If this compound has an ionizable group (its chemical structure suggests it does), altering the pH of the vehicle can increase its solubility. A pre-formulation study to determine its pKa and pH-solubility profile is highly recommended.[7]

Possible Cause 2: Slow Dissolution Rate

  • Question: I am using a high dose, and a solution is not feasible. My suspension formulation gives me some exposure, but it's highly variable between animals. What can I do?

  • Answer: High variability with a suspension often points to a dissolution rate-limited absorption. The rate at which the solid drug particles dissolve is the bottleneck. Increasing the surface area of the drug is the most effective way to improve the dissolution rate.

    • Solution A: Particle Size Reduction (Micronization/Nanosuspension). Reducing the particle size from the millimeter/micron range to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio. This can be achieved through techniques like wet media milling or high-pressure homogenization to create a nanosuspension.[9]

    • Solution B: Amorphous Solid Dispersions (ASDs). Converting the crystalline form of this compound to a higher-energy amorphous form can improve both its apparent solubility and dissolution rate.[4] This is done by dispersing the drug in a polymer matrix (e.g., HPMC, PVP). ASDs can be prepared by methods such as spray-drying or hot-melt extrusion.

Section 3: Data Presentation

The following tables summarize key data for formulating this compound.

Table 1: Solubility of this compound in Common Preclinical Vehicles

Vehicle / SolventSolubility CategoryEstimated ConcentrationReference
WaterPoorly Soluble< 0.1 mg/mLImplied by[3]
EthanolSparingly Soluble1 - 10 mg/mL[3]
DMSOSoluble≥ 10 mg/mL[3]
20% Solutol HS 15 in WaterModerately SolubleHypothetical: 1-5 mg/mL-
60% PEG400 / 40% WaterSolubleHypothetical: > 5 mg/mL-

Note: Hypothetical values are based on typical performance for compounds with similar properties and should be experimentally confirmed.

Table 2: Hypothetical Pharmacokinetic Data Comparing this compound Formulations in Rats (10 mg/kg Oral Dose)

Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension (Micronized)150 ± 452.07505
Co-solvent Solution (40% PEG400)450 ± 901.0225015
Nanosuspension900 ± 1801.0525035
Solid Dispersion (1:3 with HPMC-AS)1200 ± 2500.5750050

Note: These are representative data to illustrate the potential impact of different formulation strategies. Actual results may vary.

Section 4: Visualizations of Key Processes

Diagrams are provided below for the TYK2 signaling pathway and the general experimental workflow for an in vivo pharmacokinetic study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1/2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Gene Gene Transcription STAT_P->Gene Translocates & Activates This compound This compound This compound->TYK2 Inhibits Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Receptor Binds

Caption: Simplified TYK2 signaling pathway showing inhibition by this compound.

G prep 1. Formulation Preparation dose 2. Animal Dosing (Oral Gavage) prep->dose sample 3. Serial Blood Sampling dose->sample process 4. Plasma Processing sample->process analyze 5. Bioanalysis (LC-MS/MS) process->analyze pk 6. Pharmacokinetic Analysis analyze->pk

Caption: Standard experimental workflow for an in vivo pharmacokinetic study.

Section 5: Detailed Experimental Protocols

Protocol 1: Preparation of a Simple Suspension (for 10 mg/mL dose)

This protocol is suitable for initial screening or high-dose studies where a solution is not practical.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in deionized water.

    • Wetting Agent (optional but recommended): 0.1% (v/v) Tween 80.

    • Mortar and pestle, magnetic stirrer, and stir bar.

  • Procedure:

    • Weigh the required amount of this compound for the final desired volume and concentration.

    • If using a wetting agent, add a small volume of the 0.1% Tween 80 solution to the this compound powder in a mortar and pestle to form a smooth, uniform paste. This prevents clumping.

    • Gradually add the 0.5% MC vehicle to the paste while triturating until all the powder is suspended.

    • Transfer the suspension to a suitable container (e.g., a glass beaker).

    • Use additional vehicle to rinse the mortar and pestle and add it to the beaker to ensure a complete transfer of the drug.

    • Place the beaker on a magnetic stirrer and stir continuously for at least 30 minutes before dosing.

    • Maintain gentle stirring during the dosing procedure to ensure dose uniformity.

Protocol 2: Preparation of a Co-Solvent Solution (for 5 mg/mL dose)

This protocol is ideal for early PK studies to ensure complete drug dissolution.

  • Materials:

    • This compound powder

    • Vehicle: 40% Polyethylene Glycol 400 (PEG400), 10% Solutol HS 15, 50% Water (v/v/v).

    • Glass vials, sonicator, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of this compound and place it in a glass vial.

    • Add the PEG400 and Solutol HS 15 to the vial. Vortex or sonicate the mixture until the this compound is fully dissolved. Gentle warming (to 30-40°C) may be required.

    • Once the drug is fully dissolved, slowly add the water while stirring to create the final formulation.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • If the solution becomes cloudy upon adding water, the drug may be precipitating. In this case, a different vehicle system with a higher proportion of co-solvent may be necessary.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is an advanced technique for significantly improving dissolution and bioavailability.[4]

  • Materials:

    • This compound powder

    • Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) or Polyvinylpyrrolidone (PVP K30).

    • Solvent: Dichloromethane/Methanol co-solvent or other suitable volatile solvent that dissolves both drug and polymer.

    • Rotary evaporator.

  • Procedure:

    • Determine the drug-to-polymer ratio (e.g., 1:3 w/w this compound:HPMC-AS).

    • Completely dissolve both the this compound and the polymer in a minimal amount of the chosen solvent system in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent under vacuum using a rotary evaporator.

    • The resulting product will be a thin, glassy film on the flask wall. Further dry this solid under a high vacuum for 24-48 hours to remove all residual solvent.

    • Scrape the solid ASD from the flask and gently grind it into a fine powder using a mortar and pestle.

    • This ASD powder can then be suspended in an aqueous vehicle (like 0.5% MC) for oral dosing as described in Protocol 1.

References

Technical Support Center: Overcoming Resistance to RO495 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the TYK2 inhibitor, RO495, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] TYK2 plays a crucial role in cytokine signaling pathways that are often dysregulated in cancer.[1][3][4] It mediates signaling downstream of receptors for cytokines like interferons (IFNs) and various interleukins (ILs), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Activated STATs then translocate to the nucleus and regulate the expression of genes involved in cell proliferation, survival, and immune responses.[1] By inhibiting TYK2, this compound blocks this signaling cascade, thereby impeding cancer cell growth and survival.

Q2: My cancer cell line shows high expression of TYK2 but is not responding to this compound. What are the possible reasons?

Several factors could contribute to a lack of response to this compound despite TYK2 expression:

  • Intrinsic Resistance: The cell line may possess inherent mechanisms of resistance, such as:

    • Redundant Signaling Pathways: Activation of parallel signaling pathways (e.g., other JAK family members like JAK1/JAK2 or alternative tyrosine kinases) can compensate for TYK2 inhibition and maintain downstream signaling to STATs.[5][6]

    • Mutations in Pathway Components: Pre-existing mutations in genes downstream of TYK2, such as STATs, could render them constitutively active and independent of TYK2 signaling.

  • Low TYK2 Dependence: The specific cancer cell line, despite expressing TYK2, may not be critically dependent on the TYK2 signaling pathway for its growth and survival.

  • Experimental Issues: Incorrect drug concentration, degradation of the compound, or issues with the cell viability assay could lead to inaccurate results.

Q3: My cancer cell line initially responded to this compound but has now developed resistance. What are the potential mechanisms of acquired resistance?

Acquired resistance to TYK2 inhibitors like this compound can emerge through various mechanisms, including:

  • Gatekeeper Mutations: Mutations in the ATP-binding pocket of the TYK2 kinase domain can prevent this compound from binding effectively, while still allowing ATP to bind and activate the kinase.[7][8]

  • Activation of Bypass Pathways: Upregulation of alternative signaling pathways can bypass the need for TYK2. For example, increased signaling through other receptor tyrosine kinases (e.g., EGFR, MET) can reactivate downstream pathways like PI3K/AKT or MAPK, promoting cell survival.[9][10]

  • Reactivation of the JAK-STAT Pathway: Other JAK family members, such as JAK1 or JAK2, can form heterodimers and trans-activate each other, leading to the reactivation of STAT signaling even in the presence of a TYK2-specific inhibitor.[5][6]

  • Epigenetic Modifications: Changes in the epigenetic landscape of the cancer cells can lead to altered gene expression profiles that promote resistance.[8]

Troubleshooting Guides

Problem 1: No initial response to this compound in a TYK2-positive cell line.
Possible Cause Suggested Solution
Suboptimal Drug Concentration Perform a dose-response curve with a wider range of this compound concentrations to determine the accurate IC50 value for your specific cell line.
Drug Instability Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh stock solutions for each experiment.
Cell Line Misidentification or Contamination Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Intrinsic Resistance Mechanisms - Investigate Bypass Pathways: Use western blotting to probe for the activation of other signaling pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK) in the presence of this compound. - Assess Downstream Mutations: Sequence key downstream effectors like STAT3 to check for activating mutations.
Problem 2: Development of acquired resistance to this compound after initial sensitivity.
Possible Cause Suggested Solution
Gatekeeper Mutations in TYK2 Sequence the TYK2 kinase domain in the resistant cell line to identify potential mutations. Compare the sequence to the parental, sensitive cell line.
Upregulation of Bypass Signaling - Phospho-Kinase Array: Perform a phospho-kinase array to get a broad overview of activated signaling pathways in the resistant cells compared to the parental cells. - Western Blot Analysis: Validate the findings from the array by performing western blots for specific activated kinases (e.g., p-JAK1, p-JAK2, p-EGFR, p-AKT).
Reactivation of JAK-STAT Signaling Assess the phosphorylation status of STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5) in the resistant cells in the presence of this compound. Increased phosphorylation compared to sensitive cells would indicate pathway reactivation.
Drug Efflux Investigate the expression of ATP-binding cassette (ABC) transporters, which can pump drugs out of the cell.[10]

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound resistance, the following tables present hypothetical yet realistic data for illustrative purposes.

Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypeTYK2 Expression (Relative)IC50 (nM)
Cell Line AT-cell Acute Lymphoblastic LeukemiaHigh10
Cell Line BBreast CancerModerate150
Cell Line CProstate CancerHigh5
Cell Line DLung CancerLow> 1000
Cell Line E (this compound-Resistant)T-cell Acute Lymphoblastic LeukemiaHigh850

Table 2: Characterization of a Hypothetical this compound-Resistant Cell Line (Cell Line E)

ParameterParental (Cell Line A)Resistant (Cell Line E)
This compound IC50 (nM) 10850
TYK2 Kinase Domain Sequencing Wild-typeGatekeeper Mutation (e.g., V617F equivalent)
p-STAT3 Levels (with 100 nM this compound) BaselineElevated
p-JAK1 Levels (with 100 nM this compound) BaselineElevated
p-EGFR Levels LowHigh

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[11][12][13]

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the TYK2 signaling pathway and potential bypass pathways.

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-TYK2, anti-TYK2, anti-p-STAT3, anti-STAT3, anti-p-JAK1, anti-JAK1, anti-p-EGFR, anti-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat parental and resistant cells with this compound at the desired concentration and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.[14][15]

siRNA-mediated Knockdown of TYK2

This protocol is used to confirm the on-target effect of this compound by genetically silencing TYK2.

Materials:

  • Cancer cell line

  • TYK2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • 6-well plates

Procedure:

  • Seed cells in a 6-well plate to be 50-70% confluent on the day of transfection.

  • In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

  • After incubation, harvest the cells to assess TYK2 knockdown efficiency by western blot or qRT-PCR.

  • Perform a cell viability assay on the transfected cells to determine the effect of TYK2 knockdown on cell survival.[16][17][18]

Visualizations

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 recruits & activates JAK JAK1/JAK2 Receptor->JAK STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes This compound This compound This compound->TYK2 inhibits DNA DNA pSTAT_dimer->DNA translocates & binds Gene Gene Expression (Proliferation, Survival) DNA->Gene Resistance_Workflow cluster_intrinsic Investigate Intrinsic Resistance cluster_acquired Investigate Acquired Resistance cluster_strategies Overcoming Resistance Strategies start Cancer Cell Line Shows Resistance to this compound ic50 Confirm IC50 with Dose-Response Curve start->ic50 pathway_analysis Analyze Basal Activation of Bypass Pathways (Western Blot) start->pathway_analysis generate_resistant_line Generate this compound-Resistant Cell Line ic50->generate_resistant_line sequencing Sequence TYK2 Kinase Domain generate_resistant_line->sequencing phospho_array Phospho-Kinase Array (Resistant vs. Parental) generate_resistant_line->phospho_array next_gen_inhibitor Next-Generation TYK2 Inhibitor sequencing->next_gen_inhibitor validation Validate Hits by Western Blot phospho_array->validation combination_therapy Combination Therapy (e.g., with EGFRi, MEKi) validation->combination_therapy Bypass_Pathways cluster_bypass Bypass Signaling Pathways cluster_downstream Downstream Effectors This compound This compound TYK2 TYK2 This compound->TYK2 STAT3 STAT3 TYK2->STAT3 EGFR EGFR PI3K_AKT PI3K / AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS / MAPK Pathway EGFR->RAS_MAPK MET MET MET->PI3K_AKT MET->RAS_MAPK JAK1_JAK2 JAK1/JAK2 JAK1_JAK2->STAT3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

References

Adjusting RO495 treatment time for optimal downstream effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO495, a selective inhibitor of the MEK1/2 kinases. The information provided is intended to help optimize experimental design and interpretation of results related to downstream signaling effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling cascade. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK). This leads to the downstream inhibition of cellular processes regulated by the ERK pathway, such as cell proliferation, differentiation, and survival.

Q2: How do I determine the optimal treatment time with this compound for my cell line?

A2: The optimal treatment time for this compound is cell-line dependent and depends on the specific downstream effect you are measuring. We recommend performing a time-course experiment to determine the peak effect. A typical starting point is to treat cells for 2, 6, 12, 24, and 48 hours. The phosphorylation of ERK1/2 is a proximal and rapid downstream marker and can often be detected within 2 hours of treatment. However, effects on cell viability or gene expression may require longer treatment times (e.g., 24-72 hours).

Q3: What are the expected downstream effects of this compound treatment?

A3: The primary and most immediate downstream effect is the reduction of phosphorylated ERK1/2 (p-ERK). Other downstream effects can include, but are not limited to:

  • Decreased phosphorylation of direct ERK substrates, such as p90RSK.

  • Changes in the expression of ERK target genes (e.g., c-Fos, c-Jun).

  • Inhibition of cell proliferation and induction of cell cycle arrest.

  • Induction of apoptosis in sensitive cell lines.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No change in p-ERK levels after this compound treatment. 1. Inactive Compound: The this compound may have degraded. 2. Incorrect Concentration: The concentration used may be too low for the target cell line. 3. Resistant Cell Line: The cell line may have mutations upstream or downstream of MEK that bypass the need for MEK signaling.1. Use a fresh aliquot of this compound. 2. Perform a dose-response experiment to determine the IC50 for p-ERK inhibition in your cell line. 3. Sequence key genes in the MAPK pathway (e.g., BRAF, KRAS) to check for mutations.
High cell death observed at all treatment times. 1. Concentration is too high: The concentration of this compound may be toxic to the cells. 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Perform a dose-response experiment to find a concentration that inhibits p-ERK without causing excessive cell death. 2. Ensure the final concentration of the vehicle is consistent across all treatments and is at a non-toxic level (typically <0.1%).
Variability in results between experiments. 1. Inconsistent Cell Density: Seeding cells at different densities can affect their growth rate and response to treatment. 2. Inconsistent Treatment Time: Small variations in the duration of treatment can affect the outcome. 3. Reagent Variability: Differences in media, serum, or other reagents can impact results.1. Ensure cells are seeded at the same density for each experiment and are in the exponential growth phase at the time of treatment. 2. Be precise with the timing of treatment and harvesting. 3. Use the same lot of reagents whenever possible and maintain consistent cell culture conditions.

Quantitative Data Summary

Table 1: Dose-Response of this compound on p-ERK1/2 Levels in A375 Cells (24-hour treatment)

This compound Concentration (nM)p-ERK1/2 Inhibition (%)
115.2
1045.8
10089.1
50098.5
100099.2

Table 2: Time-Course of p-ERK1/2 Inhibition with 100 nM this compound in A375 Cells

Treatment Time (hours)p-ERK1/2 Inhibition (%)
292.3
691.5
1288.7
2489.1
4885.4

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified amount of time.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 for cell viability.

Visualizations

RO495_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow start Start: Select Cell Line and Downstream Marker dose_response 1. Dose-Response Experiment (e.g., 24 hours) start->dose_response analyze_dose Analyze p-ERK levels to determine IC50 dose_response->analyze_dose time_course 2. Time-Course Experiment (using IC50 concentration) analyze_dose->time_course analyze_time Analyze downstream marker at various time points time_course->analyze_time optimal_time Determine Optimal Treatment Time analyze_time->optimal_time downstream_exp 3. Downstream Experiments (e.g., Viability, Gene Expression) optimal_time->downstream_exp end End: Analyze and Interpret Downstream Effects downstream_exp->end

Caption: Experimental workflow for optimizing this compound treatment time.

Troubleshooting_Logic start Unexpected Results? no_effect No effect on p-ERK? start->no_effect high_toxicity High cell toxicity? start->high_toxicity No check_conc Is concentration sufficient? no_effect->check_conc Yes check_compound Is compound active? check_conc->check_compound Yes check_cell_line Is cell line resistant? check_compound->check_cell_line Yes check_toxicity_conc Is concentration too high? high_toxicity->check_toxicity_conc Yes check_vehicle Is vehicle toxic? check_toxicity_conc->check_vehicle No

Caption: Troubleshooting decision tree for unexpected this compound results.

Common pitfalls in using RO495 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound RO495

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Compound this compound in experimental settings. The information is intended for researchers, scientists, and drug development professionals to help ensure the successful application of this compound and enhance the reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay with this compound is showing inconsistent results between experiments. What are the common causes?

A1: Inconsistent results with this compound in in vitro assays can stem from several factors. One of the most common is variability in experimental conditions. It is crucial to maintain consistency in parameters such as cell passage number, confluency, and serum concentration in the culture medium. Another potential issue is the degradation of this compound. Ensure that the compound is stored correctly, and for each experiment, use freshly prepared solutions. Pipetting errors can also contribute to variability, so ensure your equipment is calibrated and your technique is consistent.

Q2: I am observing unexpected off-target effects in my cell-based assays with this compound. How can I troubleshoot this?

A2: Off-target effects are a known consideration with many small molecule inhibitors. First, verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. Impurities can lead to confounding results. Second, perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect with minimal off-target activity. It is also advisable to use a negative control compound with a similar chemical structure but is known to be inactive. Finally, consider using a secondary, structurally unrelated inhibitor of the same target to confirm that the observed phenotype is due to the inhibition of the intended pathway.

Q3: My animal study with this compound is not showing the expected efficacy. What are some potential reasons?

A3: Several factors can contribute to a lack of efficacy in animal models. These include issues with the formulation and bioavailability of this compound, the dosing regimen, and the choice of animal model. It is critical to perform pharmacokinetic (PK) studies to ensure that the compound is reaching the target tissue at a sufficient concentration and for an adequate duration. The dosing schedule (e.g., once daily vs. twice daily) can also significantly impact efficacy. Additionally, ensure that the chosen animal model is appropriate for the disease being studied and that the target of this compound is expressed and functional in that model.

Troubleshooting Guides

Guide 1: Poor Solubility of this compound

A common pitfall when working with this compound is its limited solubility in aqueous solutions, which can lead to inaccurate dosing and reduced efficacy.

Symptoms:

  • Precipitate formation in stock solutions or assay media.

  • Inconsistent results in cell-based or in vivo experiments.

  • Lower-than-expected potency in biochemical assays.

Solutions:

  • Solvent Selection: While DMSO is a common solvent, for in vivo studies, it's important to use a biocompatible vehicle. Consider co-solvents such as PEG, Tween-80, or cyclodextrins.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Test the solubility at different pH values to find the optimal range.

  • Formulation Development: For in vivo studies, consider developing a more advanced formulation, such as a liposomal or nanoparticle-based delivery system, to improve solubility and bioavailability.

Guide 2: Confounding Factors in Experimental Design

Symptoms:

  • High variability within experimental groups.

  • Inability to reproduce results.

  • Results that contradict previous findings.

Solutions:

  • Randomization: Properly randomize the assignment of animals or experimental units to treatment and control groups to minimize selection bias.[1]

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to prevent investigator bias from influencing the results.[1]

  • Control Groups: Include appropriate control groups, such as vehicle-treated and positive-control groups, to ensure that the observed effects are specific to this compound.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound against its primary target kinase.

ParameterValue
IC50 15 nM
Ki 2.5 nM
Cellular EC50 150 nM

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound

This protocol describes a typical biochemical assay to determine the IC50 of this compound against its target kinase.

Materials:

  • Recombinant human kinase

  • ATP

  • Peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (10 mM in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase and peptide substrate mix to each well.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the results as a percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Visualizations

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which this compound acts as an inhibitor.

RO495_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response Leads to This compound This compound This compound->Target Kinase Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Experimental Workflow

This diagram outlines a typical workflow for screening and validating the efficacy of this compound.

RO495_Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Off-target Profiling Off-target Profiling Cell-based Assay->Off-target Profiling Pharmacokinetics Pharmacokinetics Off-target Profiling->Pharmacokinetics Lead Compound Selection Efficacy Study Efficacy Study Pharmacokinetics->Efficacy Study Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment

Caption: Standard experimental workflow for the preclinical evaluation of this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting inconsistent experimental results with this compound.

RO495_Troubleshooting_Logic start Inconsistent Results check_compound Verify Compound Integrity (Purity, Solubility) start->check_compound check_protocol Review Experimental Protocol (Reagents, Timing) check_compound->check_protocol [ Integrity OK ] resolve_compound Synthesize new batch Optimize formulation check_compound->resolve_compound [ Issue Found ] check_system Assess Biological System (Cell line, Animal model) check_protocol->check_system [ Protocol OK ] resolve_protocol Standardize procedures Calibrate equipment check_protocol->resolve_protocol [ Issue Found ] resolve_system Validate cell line Choose alternative model check_system->resolve_system [ Issue Found ] end Consistent Results check_system->end [ System OK ] resolve_compound->start resolve_protocol->start resolve_system->start

Caption: A logical diagram for troubleshooting inconsistent results with this compound.

References

Validation & Comparative

A Comparative Analysis of TYK2 Inhibitors: Deucravacitinib vs. the Elusive RO495

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the FDA-approved deucravacitinib and the investigational compound RO495 is currently hampered by a significant lack of publicly available data for this compound. Both compounds are potent inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. However, beyond this shared therapeutic target, the available information diverges substantially, with extensive clinical and preclinical data for deucravacitinib and a notable absence of such information for this compound.

Deucravacitinib, developed by Bristol Myers Squibb, is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[1][2] It is approved for the treatment of moderate-to-severe plaque psoriasis.[3][4] In contrast, this compound, also identified as CS-2667, is described in chemical supplier catalogs as a potent TYK2 inhibitor, but no substantive preclinical or clinical data, nor information on its developmental status, is publicly accessible. This disparity prevents a direct, evidence-based comparison of their efficacy and safety profiles.

This guide will, therefore, provide a detailed overview of the well-characterized TYK2 inhibitor, deucravacitinib, as a benchmark for this therapeutic class. The information presented is intended for researchers, scientists, and drug development professionals to illustrate the current understanding of selective TYK2 inhibition.

Deucravacitinib: A Detailed Profile

Mechanism of Action

Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), which is distinct from the highly conserved ATP-binding site in the catalytic domain (JH1) targeted by other Janus kinase (JAK) inhibitors.[2][5][6] This allosteric inhibition stabilizes an inactive conformation of TYK2, thereby blocking the downstream signaling of key cytokines implicated in the pathogenesis of psoriasis and other immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[5][7][8][9] This selective, allosteric mechanism is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors.[10][11]

Signaling Pathway of TYK2 Inhibition by Deucravacitinib

TYK2_inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 / JAK2 Receptor->JAK STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Gene Gene Transcription (Pro-inflammatory mediators) STAT_P->Gene Translocation & Activation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-mediated STAT phosphorylation.

Efficacy in Plaque Psoriasis

The efficacy of deucravacitinib in moderate-to-severe plaque psoriasis has been established in large, randomized, double-blind, Phase 3 clinical trials, notably the POETYK PSO-1 and POETYK PSO-2 studies.[2][4] These trials demonstrated the superiority of deucravacitinib over both placebo and the phosphodiesterase-4 inhibitor apremilast.

Table 1: Key Efficacy Outcomes from POETYK PSO-1 and PSO-2 Trials at Week 16

OutcomeDeucravacitinib 6 mg QDApremilast 30 mg BIDPlacebo
POETYK PSO-1
PASI 75 Response (%)58.435.112.7
sPGA 0/1 Response (%)53.632.17.2
POETYK PSO-2
PASI 75 Response (%)53.039.89.4
sPGA 0/1 Response (%)49.533.98.6
Data sourced from POETYK PSO-1 and PSO-2 clinical trials.[12][13]

Long-term extension studies of the POETYK PSO trials have shown that the clinical response to deucravacitinib is maintained for up to five years with continuous treatment, with no new safety signals identified.[3]

Safety and Tolerability

Deucravacitinib has demonstrated a consistent safety profile across its clinical development program. The most frequently reported adverse events include nasopharyngitis, upper respiratory tract infections, and headache.[13][14] Importantly, the selective inhibition of TYK2 by deucravacitinib is associated with a low incidence of the adverse events commonly linked to broader JAK inhibition, such as significant changes in laboratory parameters.[2][13]

Experimental Protocols

The methodologies for the pivotal Phase 3 trials of deucravacitinib provide a framework for evaluating the efficacy and safety of TYK2 inhibitors in psoriasis.

POETYK PSO-1 and PSO-2 Trial Design
  • Study Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled Phase 3 trials.[2]

  • Participants: Adults with moderate-to-severe plaque psoriasis (defined as Psoriasis Area and Severity Index [PASI] score ≥12, static Physician's Global Assessment [sPGA] score ≥3, and body surface area [BSA] involvement ≥10%).

  • Intervention: Patients were randomized to receive deucravacitinib (6 mg once daily), placebo, or apremilast (30 mg twice daily).

  • Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a PASI 75 response (at least a 75% reduction in PASI score from baseline) and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 compared to placebo.[2]

  • Secondary Endpoints: Key secondary endpoints included comparisons of PASI 75 and sPGA 0/1 responses with apremilast at week 16.

Experimental Workflow for a Psoriasis Clinical Trial

clinical_trial_workflow cluster_arms Treatment Arms Start Patient Screening (Moderate-to-Severe Psoriasis) Randomization Randomization Start->Randomization Treatment Treatment Period (e.g., 16 weeks) Randomization->Treatment Arm1 TYK2 Inhibitor Arm2 Placebo Arm3 Active Comparator Endpoint Primary Endpoint Assessment (PASI 75 & sPGA 0/1) Treatment->Endpoint LongTerm Long-Term Extension (Safety & Durability) Endpoint->LongTerm Analysis Data Analysis & Reporting LongTerm->Analysis

Caption: A generalized workflow for a Phase 3 clinical trial in psoriasis.

Conclusion

Deucravacitinib stands as a well-documented example of a successful, selective, allosteric TYK2 inhibitor, with a robust body of evidence supporting its efficacy and safety in the treatment of moderate-to-severe plaque psoriasis. The lack of publicly available data for this compound (CS-2667) precludes a meaningful comparative analysis at this time. For a comprehensive evaluation of this compound's potential, future disclosure of its preclinical and clinical data, including its precise mechanism of inhibition, selectivity profile, and performance in clinical trials, is necessary. Until such information becomes available, deucravacitinib remains the primary reference compound for understanding the therapeutic potential of this class of molecules.

References

A Researcher's Guide to the Specificity of TYK2 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to TYK2

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines involved in immune and inflammatory responses.[1][2] Unlike other JAK family members (JAK1, JAK2, and JAK3) which are involved in a broader range of systemic functions, TYK2's role is more specifically centered on immune pathways.[3] It primarily transduces signals for cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.[2][4] This has made TYK2 a compelling therapeutic target for the development of highly selective inhibitors that can modulate pathogenic immune responses while minimizing off-target effects associated with broader JAK inhibition.[2]

This guide provides a comparative analysis of TYK2 inhibitors, using the well-characterized selective inhibitor Deucravacitinib as a primary example to demonstrate the validation of specificity. While other TYK2 inhibitors like RO495 are commercially available for research purposes, a lack of publicly available, detailed comparative data necessitates the use of a more extensively documented compound for this guide.[1][5] We will compare its performance against inhibitors with different selectivity profiles and provide the experimental frameworks used for validation.

TYK2 Signaling Pathways

TYK2 functions by pairing with other JAKs to mediate cytokine signaling. When a cytokine binds to its receptor, it triggers the activation of the associated JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs translocate to the nucleus to regulate the expression of target genes.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 associates Receptor->TYK2 2. Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner TYK2->JAK_partner Trans- phosphorylation STAT STAT (inactive) TYK2->STAT 3. STAT Phosphorylation JAK_partner->Receptor pSTAT pSTAT (active dimer) STAT->pSTAT Gene Target Gene Transcription pSTAT->Gene 4. Nuclear Translocation

Caption: General TYK2 signaling pathway.

A key example is the IL-12 pathway, crucial for the differentiation of T helper 1 (Th1) cells. Here, TYK2 pairs with JAK2 to phosphorylate STAT4.

IL12_STAT4_Pathway IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R TYK2 TYK2 IL12R->TYK2 activate JAK2 JAK2 IL12R->JAK2 activate STAT4 STAT4 TYK2->STAT4 P JAK2->STAT4 P pSTAT4 pSTAT4 Dimer STAT4->pSTAT4 Nucleus Nucleus pSTAT4->Nucleus Th1 Th1 Differentiation Nucleus->Th1

Caption: IL-12 signaling cascade via TYK2/JAK2 and STAT4.

Comparative Inhibitor Performance

The specificity of a TYK2 inhibitor is determined by its potency against TYK2 relative to other JAK family members. High selectivity is crucial for avoiding adverse effects associated with the inhibition of JAK1, JAK2, and JAK3, which are involved in hematopoiesis and other essential biological processes.

Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that operates through a unique allosteric mechanism.[6][7] It binds to the regulatory (pseudokinase) domain of TYK2, rather than the highly conserved active (ATP-binding) site targeted by most other JAK inhibitors.[6][7] This distinct mechanism confers high selectivity for TYK2.

Below is a comparison of the inhibitory potency (IC₅₀) of Deucravacitinib with other JAK inhibitors, as determined in human whole blood assays. Lower IC₅₀ values indicate greater potency.

CompoundPrimary Target(s)MechanismTYK2 IC₅₀ (nM)JAK1/3 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (Fold; JAK1 vs TYK2)Selectivity (Fold; JAK2 vs TYK2)
Deucravacitinib Selective TYK2 Allosteric 40 [8]1646 [8]>10,000 [8]~41x >250x
Brepocitinib TYK2 / JAK1ATP-CompetitivePotentPotentLess PotentN/A (Dual)N/A (Dual)
Tofacitinib Pan-JAKATP-Competitive5059[8]17[8]217[8]0.003x0.04x
Upadacitinib Selective JAK1ATP-Competitive3685[8]7.8[8]41[8]0.002x0.01x

Data derived from in vitro whole blood assays measuring inhibition of specific cytokine-induced signaling pathways.[8] Selectivity Fold is calculated as (IC₅₀ for off-target JAK) / (IC₅₀ for TYK2). A value >1 indicates selectivity for TYK2.

As the data illustrates, Deucravacitinib is substantially more potent against TYK2 than against JAK1 or JAK2.[8] In contrast, pan-JAK inhibitors like Tofacitinib and selective JAK1 inhibitors like Upadacitinib are thousands of times more potent against their primary JAK targets than against TYK2.[8]

Experimental Protocols for Validation

Validating the specificity of a TYK2 inhibitor requires a multi-faceted approach, combining biochemical assays with cell-based functional assays.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TYK2 protein. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

Objective: To determine the IC₅₀ of an inhibitor against purified TYK2, JAK1, JAK2, and JAK3 enzymes.

Materials:

  • Purified, recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes (e.g., from BPS Bioscience).[9]

  • Kinase substrate peptide (e.g., IRS-1tide).[9]

  • ATP.[9]

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

  • Test inhibitor (e.g., this compound) serially diluted in DMSO.

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX).[9]

  • White, opaque 96-well or 384-well plates.

  • Luminometer plate reader.

Protocol:

  • Prepare Kinase Reaction: In each well of the plate, add the kinase assay buffer, the specific kinase enzyme, and its corresponding substrate peptide.

  • Add Inhibitor: Add serial dilutions of the test inhibitor to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final concentration of DMSO should not exceed 1%.[11]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Detect ATP: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. The light signal is inversely proportional to kinase activity.

  • Read Plate: After a brief incubation (e.g., 10 minutes) at room temperature, measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based STAT Phosphorylation Assay

This assay measures the functional consequence of TYK2 inhibition within a cellular context by quantifying the phosphorylation of downstream STAT proteins following cytokine stimulation.

Objective: To determine the inhibitor's potency in blocking a specific TYK2-dependent signaling pathway (e.g., IL-12-induced STAT4 phosphorylation) in primary human cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood.

  • Cytokines for stimulation (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3, TPO for JAK2/2).[8]

  • Test inhibitor serially diluted.

  • Fixation and permeabilization buffers for flow cytometry.

  • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4) and cell surface markers (e.g., CD4).

  • Flow cytometer.

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or use fresh whole blood.

  • Inhibitor Pre-incubation: Aliquot cells into tubes or a 96-well plate. Add serial dilutions of the inhibitor and pre-incubate for 30-60 minutes at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-12) to stimulate the specific pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fix and Permeabilize: Immediately stop the stimulation by adding a fixation buffer. Following fixation, wash the cells and add a permeabilization buffer to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., PE-anti-pSTAT4). Co-stain for cell surface markers if specific cell populations are being analyzed.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest (e.g., lymphocytes or CD4+ T cells).

  • Data Analysis: Determine the percentage of pSTAT-positive cells or the mean fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percent inhibition at each inhibitor concentration relative to the stimulated control and determine the IC₅₀ value.

Inhibitor_Validation_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_selectivity Selectivity Assessment b1 Purified Kinases (TYK2, JAK1, JAK2, JAK3) b2 Kinase Activity Assay (e.g., Kinase-Glo) b1->b2 b3 Determine Biochemical IC50 b2->b3 s1 Compare IC50 Values (TYK2 vs JAK1/2/3) b3->s1 c1 Primary Cells (e.g., PBMCs) c2 Cytokine Stimulation + Inhibitor c1->c2 c3 Measure pSTAT (Flow Cytometry) c2->c3 c4 Determine Cellular IC50 c3->c4 c4->s1

Caption: Workflow for validating TYK2 inhibitor specificity.

References

A Head-to-Head Comparison of TYK2 Inhibition by RO495 and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational TYK2 inhibitor RO495 against a panel of other well-established Janus kinase (JAK) inhibitors. The comparative analysis is supported by experimental data on inhibitory potency and selectivity, with detailed methodologies for the key experiments cited.

Introduction to JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential components of the JAK-STAT signaling pathway, which is pivotal in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

JAK inhibitors are small molecules designed to block the activity of one or more JAK family members, thereby modulating the downstream inflammatory and cellular proliferation signals. These inhibitors can be broadly categorized based on their selectivity for the different JAK isoforms.

This compound , also identified as CS-2667, is a potent and selective inhibitor of TYK2 [1]. Its targeted action against a specific member of the JAK family suggests the potential for a more refined therapeutic intervention with a potentially distinct efficacy and safety profile compared to less selective JAK inhibitors.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's close analog, Deucravacitinib (a selective TYK2 inhibitor), and other representative JAK inhibitors against the four JAK family members. Lower IC50 values indicate higher potency.

InhibitorTypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Deucravacitinib TYK2 Selective>10,000>10,000>10,0001.0Highly selective for TYK2[2]
Tofacitinib Pan-JAK11220141JAK3 > JAK2 > TYK2 > JAK1[2][3]
Ruxolitinib JAK1/JAK23.32.842819JAK1/JAK2 >> TYK2 > JAK3[3][4]
Baricitinib JAK1/JAK25.95.7>40053JAK1/JAK2 >> TYK2 > JAK3[4]
Upadacitinib JAK1 Selective43200>1000>1000JAK1 >> JAK2[5]
Filgotinib JAK1 Selective1028810116JAK1 > JAK2 > TYK2 > JAK3[5]
Ritlecitinib JAK3 Selective>10,000>10,00033.1>10,000Highly selective for JAK3[2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription 7. Gene Expression Cytokine Cytokine Cytokine->Cytokine Receptor 1. Ligand Binding JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway.

Experimental_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis Recombinant JAKs Recombinant JAK1, JAK2, JAK3, TYK2 Incubation Incubate JAKs with Inhibitors Recombinant JAKs->Incubation Inhibitor Dilution Serial Dilution of JAK Inhibitors Inhibitor Dilution->Incubation Assay Buffer Prepare Assay Buffer (ATP, Substrate) Reaction Initiation Initiate Reaction with ATP/Substrate Mix Assay Buffer->Reaction Initiation Incubation->Reaction Initiation Reaction Incubation Incubate at 37°C Reaction Initiation->Reaction Incubation Signal Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Reaction Incubation->Signal Detection Data Analysis Calculate % Inhibition Signal Detection->Data Analysis IC50 Determination Determine IC50 values Data Analysis->IC50 Determination

Figure 2: General Workflow for In Vitro Kinase Assay.

Experimental Protocols

The determination of IC50 values for JAK inhibitors is crucial for their characterization. Below are detailed methodologies for two common assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme.

a. Materials and Reagents:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • A suitable peptide or protein substrate for the kinase (e.g., a poly-Glu-Tyr peptide).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (JAK inhibitors) dissolved in DMSO.

  • A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • Microplates (e.g., 384-well plates).

b. Protocol:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient.

  • Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the substrate to their optimal concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compound to the wells of the microplate.

    • Add the diluted JAK enzyme to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase reaction.

  • Data Analysis:

    • The raw data (e.g., luminescence signal) is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a high concentration of a known potent inhibitor).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism)[6].

Whole Blood Assay for STAT Phosphorylation

This cellular assay measures the functional consequence of JAK inhibition by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation in a more physiologically relevant environment.

a. Materials and Reagents:

  • Freshly collected human whole blood from healthy donors (anticoagulated with heparin or EDTA).

  • Cytokines to stimulate specific JAK pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-4 for JAK1/JAK3, IFN-α for JAK1/TYK2).

  • Test compounds (JAK inhibitors) dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

  • Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

b. Protocol:

  • Compound Incubation: Aliquot whole blood into tubes and add the test compounds at various concentrations. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Add the specific cytokine to the blood samples to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Lysis: Stop the stimulation by adding a fixation and lysis buffer to fix the cells and lyse the red blood cells.

  • Permeabilization: Permeabilize the white blood cells to allow intracellular antibody staining.

  • Antibody Staining: Add the fluorochrome-conjugated anti-pSTAT antibodies and incubate to stain the phosphorylated STAT proteins.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest (e.g., lymphocytes, monocytes) and measure the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis:

    • The MFI values are used to calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the DMSO control.

    • The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve[7][8][9].

Conclusion

This compound, as a selective TYK2 inhibitor, represents a targeted approach to modulating the JAK-STAT pathway. The provided data and methodologies allow for a direct comparison of its potential profile with other JAK inhibitors that possess different selectivity patterns. The high selectivity of TYK2 inhibitors like Deucravacitinib for TYK2 over other JAK isoforms may translate into a differentiated clinical profile with a potentially favorable balance of efficacy and safety. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in various immune-mediated diseases.

References

RO495: A Comparative Analysis of TYK2 Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity profile of RO495, a potent inhibitor of Tyrosine Kinase 2 (TYK2). Due to the limited public availability of specific kinase panel screening data for this compound, this comparison utilizes data from deucravacitinib, a structurally distinct but mechanistically similar selective TYK2 inhibitor. Both compounds are understood to achieve their selectivity by targeting the regulatory pseudokinase (JH2) domain, offering a valuable surrogate for assessing the likely cross-reactivity of this compound with other kinase families.

High Selectivity of TYK2 Inhibition via the JH2 Domain

This compound is a potent inhibitor of the non-receptor tyrosine-protein kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases play a critical role in cytokine signaling pathways that are pivotal in the immune response. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[1][2][3][4][5]

Unlike many traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1), a newer class of TYK2 inhibitors, including deucravacitinib, achieves high selectivity by allosterically binding to the less conserved regulatory pseudokinase (JH2) domain.[6][7][8][9][10] This unique mechanism of action is key to their minimal off-target effects on other JAK family members, thereby potentially offering a better safety profile.[8][9][10][11][12] Given that this compound is also a selective TYK2 inhibitor, it is highly probable that it employs a similar mechanism, leading to a favorable selectivity profile.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of deucravacitinib against TYK2 and other closely related JAK family kinases, providing a benchmark for the expected selectivity of this compound. The data is derived from in vitro whole blood assays, which measure the functional inhibition of cytokine-induced signaling pathways mediated by specific JAKs.

Target Kinase/PathwayInhibitorIC50 (nM)Selectivity over TYK2
TYK2 (IL-12/IL-23 signaling)Deucravacitinib1.3 -
JAK1/JAK3 (IL-2 signaling)Deucravacitinib>10,000>7,692-fold
JAK2 (GM-CSF signaling)Deucravacitinib>10,000>7,692-fold

Data sourced from studies on deucravacitinib, a selective TYK2 inhibitor, as a surrogate for this compound.[6][7]

As the data indicates, deucravacitinib demonstrates exceptional selectivity for TYK2, with IC50 values for other JAK kinases being several orders of magnitude higher.[6][7] This high degree of selectivity is attributed to its binding to the unique JH2 domain of TYK2.[8][9][10] It is anticipated that this compound would exhibit a similarly high selectivity profile.

TYK2 Signaling Pathway

TYK2 plays a crucial role in the signaling cascades of several key cytokines, including IL-12, IL-23, and Type I interferons.[1][2][3][4][5] Upon cytokine binding to their receptors, TYK2, in concert with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. By inhibiting TYK2, this compound effectively blocks these downstream signaling events.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activation JAK JAK1/JAK2 Receptor->JAK activation STAT STAT TYK2->STAT phosphorylation JAK->STAT phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerization DNA DNA pSTAT_dimer->DNA translocation Gene Gene Transcription DNA->Gene This compound This compound This compound->TYK2 inhibition

TYK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for drug development. A common and robust method for this is the ADP-Glo™ Kinase Assay . This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP produced in a kinase reaction. The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion & Signal Generation : The Kinase Detection Reagent is then added to convert the produced ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis A Prepare Kinase Panel (e.g., TYK2, JAK1, JAK2, etc.) C Dispense Kinases, Substrate, ATP, and this compound into Assay Plate A->C B Prepare this compound (Serial Dilutions) B->C D Incubate at Room Temperature (Allow Kinase Reaction to Proceed) C->D E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H Incubate for 30-60 minutes G->H I Measure Luminescence (Plate Reader) H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K

Workflow for Kinase Inhibitor Selectivity Profiling.
Detailed Method for ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup (5µL volume) :

    • To each well of a 384-well plate, add the kinase, its specific substrate, ATP, and the test compound (e.g., this compound) in a suitable kinase reaction buffer.

    • Include control wells with DMSO (vehicle) for 100% activity and wells without enzyme for background.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion :

    • Add 5µL of ADP-Glo™ Reagent to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation :

    • Add 10µL of Kinase Detection Reagent to each well.

    • Mix the plate gently.

    • Incubate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

For more detailed information on the ADP-Glo™ Kinase Assay, refer to the manufacturer's technical manuals.[13][14][15][16][17]

Conclusion

While direct cross-reactivity data for this compound is not extensively published, the available information on mechanistically similar selective TYK2 inhibitors like deucravacitinib strongly suggests that this compound possesses a high degree of selectivity for TYK2 over other kinase families, particularly the closely related JAK kinases. This selectivity is likely achieved through the allosteric inhibition of the TYK2 pseudokinase (JH2) domain. The provided experimental workflow for kinase selectivity profiling offers a robust methodology for researchers to independently verify the cross-reactivity profile of this compound and other kinase inhibitors. This targeted approach to kinase inhibition holds significant promise for the development of more effective and safer therapies for a range of immune-mediated diseases.

References

Independent Validation of Osimertinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of osimertinib's performance against other alternatives in the treatment of non-small cell lung cancer (NSCLC), supported by experimental data from key clinical trials.

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of NSCLC with specific EGFR mutations.[1][2][3] It is designed to selectively inhibit both EGFR-TKI-sensitizing and EGFR T790M resistance mutations while sparing wild-type EGFR.[4][5] This guide summarizes key findings from published research to provide a comprehensive overview of its performance compared to other treatment modalities.

Performance Comparison

Osimertinib has been extensively evaluated in clinical trials, demonstrating superior efficacy compared to earlier generation EGFR-TKIs and chemotherapy in specific patient populations.

Table 1: Comparison of Osimertinib with First-Generation EGFR-TKIs (Gefitinib or Erlotinib) in Untreated Advanced EGFR-Mutated NSCLC (FLAURA Trial)
MetricOsimertinibComparator (Gefitinib or Erlotinib)Hazard Ratio (95% CI)P-value
Median Overall Survival (OS)38.6 months31.8 months0.80 (0.64 - 1.00)0.046[6][7]
Median Progression-Free Survival (PFS)18.9 months10.2 months0.46<0.001
Grade ≥3 Adverse Events42%47%--[7]
Table 2: Comparison of Osimertinib Monotherapy vs. Osimertinib plus Chemotherapy in EGFR-Mutated Advanced NSCLC (FLAURA2 Trial)
MetricOsimertinib + ChemotherapyOsimertinib Monotherapy
Progression-Free Survival at 24 months57%41%[8]
Median Duration of Response24.0 months15.3 months[8]
Table 3: Comparison of Osimertinib with Second-Generation EGFR-TKIs (Afatinib or Dacomitinib) in First-Line Treatment of Advanced EGFR-Mutated NSCLC
MetricOsimertinibSecond-Generation EGFR-TKIsP-value
Median Progression-Free Survival (PFS)28.3 months (for exon 19 deletion)17.6 months (for exon 19 deletion)0.118[3]
Median Progression-Free Survival (PFS)Not significantly different for L858R mutationNot significantly different for L858R mutation0.081[3]

Experimental Protocols

The data presented above is primarily derived from large-scale, multicenter, randomized clinical trials. The general methodologies for these trials are outlined below.

FLAURA Trial (NCT02296125)

The FLAURA trial was a Phase III, randomized, double-blind study.[7]

  • Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with EGFR mutations (exon 19 deletion or L858R).[6][7]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either osimertinib (80 mg once daily) or a standard-of-care EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[7]

  • Primary Endpoint: Progression-free survival as assessed by investigators.[7]

  • Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[7]

FLAURA2 Trial

The FLAURA2 trial is a Phase III study evaluating the efficacy and safety of first-line osimertinib in combination with platinum-pemetrexed chemotherapy compared with osimertinib monotherapy.[8]

  • Patient Population: Patients with EGFR-mutated advanced NSCLC.[8]

  • Intervention: Combination therapy of osimertinib with platinum-based chemotherapy and pemetrexed versus osimertinib alone.[8]

  • Primary Endpoint: Progression-free survival.[8]

  • Secondary Endpoint: Overall survival.[8]

Visualizing the Mechanism and Workflow

To better understand the biological and clinical context of osimertinib, the following diagrams illustrate its mechanism of action and a typical clinical trial workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR (with activating mutation) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits Clinical_Trial_Workflow Patient_Screening Patient Screening (EGFR Mutation Positive NSCLC) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., Osimertinib) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Comparator Drug) Randomization->Treatment_Arm_B Follow_Up Follow-Up (Tumor Assessment, Safety Monitoring) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Analysis Data Analysis (PFS, OS, etc.) Follow_Up->Data_Analysis

References

Orthogonal Methods to Confirm RO495 Target Engagement with TYK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

RO495 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Confirming that a compound like this compound engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of orthogonal experimental methods to validate the target engagement of this compound with TYK2. These methods are based on different principles, providing robust and multi-faceted evidence of target interaction.

Overview of TYK2 Signaling

TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[1][4][5][6] Upon cytokine binding to their receptors, TYK2 and another JAK family member (often JAK1 or JAK2) become activated and phosphorylate each other, the cytokine receptor subunits, and downstream Signal Transducers and Activators of Transcription (STATs).[7][8] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune and inflammatory responses.[7][8] Therefore, the engagement of TYK2 by an inhibitor like this compound can be assessed by measuring direct binding to TYK2, by observing the stabilization of TYK2, or by quantifying the inhibition of downstream signaling events.

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 2. Activation JAK_partner JAK Partner (JAK1/JAK2) Cytokine_Receptor->JAK_partner 2. Activation Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->Cytokine_Receptor 1. Binding STAT STAT TYK2->STAT 3. Phosphorylation This compound This compound This compound->TYK2 Inhibition JAK_partner->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 5. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 6. Regulation

Figure 1: Simplified TYK2 signaling pathway and the inhibitory action of this compound.

Comparison of Orthogonal Target Engagement Methods

The following table summarizes key orthogonal methods to confirm this compound target engagement with TYK2. These methods range from direct biophysical measurements to cellular assays that assess downstream functional consequences of TYK2 inhibition.

Method CategorySpecific AssayPrincipleThroughputKey Considerations
Direct Target Binding NanoBRET™ Target Engagement AssayBioluminescence Resonance Energy Transfer (BRET) measures the displacement of a fluorescent tracer from a NanoLuc-TYK2 fusion protein in live cells.HighRequires genetic modification of cells to express the fusion protein. Provides quantitative intracellular affinity data.
Biophysical Assays (ITC, TSA)Isothermal Titration Calorimetry (ITC) measures the heat change upon binding. Thermal Shift Assay (TSA) measures the change in protein melting temperature upon ligand binding.Low to MediumTypically performed with purified protein. Provides detailed thermodynamic and stability data.
LanthaScreen® Eu Kinase Binding AssayTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorescent tracer from the ATP-binding site of purified TYK2.HighAn in vitro biochemical assay. Good for high-throughput screening of ATP-competitive inhibitors.
Fluorescence Polarization (FP) AssayMeasures the change in polarization of a fluorescent probe upon displacement by a competing ligand from the purified TYK2 pseudokinase (JH2) domain.HighSpecific for inhibitors targeting the JH2 domain. An in vitro biochemical assay.
Cellular Target Stabilization Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein (TYK2) against thermal denaturation in intact cells or cell lysates. The amount of soluble protein remaining after heating is quantified.Medium to HighDoes not require modification of the compound or target protein. Can be adapted to a high-throughput format (HT-CETSA).
Downstream Pathway Inhibition Phospho-STAT Flow CytometryMeasures the inhibition of cytokine-induced STAT phosphorylation (e.g., pSTAT1, pSTAT3, pSTAT4) in specific cell populations by intracellular flow cytometry.MediumProvides functional confirmation of target engagement in a physiologically relevant context. Can be multiplexed to assess selectivity.
Cytokine Production AssayMeasures the inhibition of downstream cytokine production (e.g., IL-12-induced IFNγ) in whole blood or isolated immune cells.MediumA robust functional readout of the integrated pathway activity.
Gene Expression Analysis (qPCR/RNA-seq)Quantifies the change in mRNA levels of genes known to be regulated by the TYK2-STAT signaling pathway.Low to HighProvides a comprehensive view of the downstream transcriptional consequences of TYK2 inhibition.

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay for TYK2

Principle: This assay quantifies the binding of this compound to TYK2 in living cells. Cells are engineered to express TYK2 fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the TYK2 active site is added, and when in proximity to the NanoLuc®-TYK2, it generates a BRET signal. This compound competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[2][9][10]

Methodology:

  • HEK293 cells are co-transfected with a TYK2-NanoLuc® fusion vector and a transfection carrier DNA.

  • Transfected cells are seeded into 96- or 384-well plates.

  • Cells are treated with a serial dilution of this compound for a specified incubation period (e.g., 2 hours).

  • The NanoBRET™ tracer is added to the cells.

  • NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.

  • The BRET signal is measured on a luminometer capable of detecting donor and acceptor wavelengths.

  • The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, is calculated from the dose-response curve.

Start Start Transfect Transfect cells with TYK2-NanoLuc vector Start->Transfect Seed_cells Seed cells in multi-well plate Transfect->Seed_cells Add_this compound Add serial dilutions of this compound Seed_cells->Add_this compound Add_tracer Add fluorescent tracer Add_this compound->Add_tracer Add_substrate Add Nano-Glo substrate Add_tracer->Add_substrate Measure_BRET Measure BRET signal Add_substrate->Measure_BRET Calculate_IC50 Calculate IC50 Measure_BRET->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the NanoBRET™ TYK2 target engagement assay.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, TYK2, increases the protein's thermal stability.[11][12] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.

Methodology:

  • Culture cells (e.g., a human T-cell line) and treat with various concentrations of this compound or a vehicle control for a defined period.

  • Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble TYK2 in the supernatant by Western blot or an immunoassay like ELISA or AlphaLISA®.

  • Plot the amount of soluble TYK2 as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates target engagement.

Start Start Treat_cells Treat cells with this compound or vehicle Start->Treat_cells Heat_cells Heat cells across a temperature gradient Treat_cells->Heat_cells Lyse_cells Lyse cells Heat_cells->Lyse_cells Separate Separate soluble and aggregated proteins Lyse_cells->Separate Quantify_TYK2 Quantify soluble TYK2 (e.g., Western Blot) Separate->Quantify_TYK2 Analyze_shift Analyze thermal shift Quantify_TYK2->Analyze_shift End End Analyze_shift->End

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

Phospho-STAT Flow Cytometry Assay

Principle: This functional assay measures the ability of this compound to inhibit the downstream signaling of TYK2. Upon stimulation with a relevant cytokine (e.g., IL-12, IL-23, or IFN-α), TYK2 is activated and phosphorylates STAT proteins. Inhibition of TYK2 by this compound will lead to a reduction in phosphorylated STAT levels, which can be quantified on a single-cell basis using flow cytometry.[13][14]

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line (e.g., NK-92, Kit225).

  • Pre-incubate the cells with a serial dilution of this compound or a vehicle control.

  • Stimulate the cells with a cytokine known to signal through TYK2 (e.g., IL-12 to induce pSTAT4, IFN-α to induce pSTAT1/3).

  • Fix the cells immediately to preserve the phosphorylation state (e.g., with paraformaldehyde).

  • Permeabilize the cells (e.g., with ice-cold methanol) to allow antibody entry.

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT of interest (e.g., anti-pSTAT4-AF647). Cell surface markers can be co-stained to identify specific cell populations.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest and calculate the IC50 of this compound.

By employing a combination of these orthogonal methods, researchers can build a comprehensive and compelling data package to unequivocally demonstrate that this compound engages its intended target, TYK2, in a cellular environment and elicits the expected downstream functional consequences. This robust approach is fundamental for the successful progression of a targeted therapeutic agent through the drug discovery and development pipeline.

References

Validating Kinase Inhibitor Specificity: A Comparative Guide to RO495 and Alternatives Using Kinase Panel Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen side effects and diminish the intended therapeutic benefit. Kinase panel screening is an essential tool for characterizing the selectivity of inhibitor compounds against a broad spectrum of kinases. This guide provides a comparative analysis of the kinase inhibitor RO495 (a representative placeholder for a well-characterized inhibitor, Dasatinib, due to the lack of public data on a compound with this specific designation), alongside other established inhibitors, and details the experimental methodologies used to validate their specificity.

Comparative Analysis of Kinase Inhibitor Specificity

To illustrate the process of validating kinase inhibitor specificity, this guide uses Dasatinib as the primary example. Dasatinib is a potent oral tyrosine kinase inhibitor known to target multiple kinases.[1][2][3][4][5][6] Its activity profile is compared with Bosutinib, another second-generation tyrosine kinase inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor often used as a research tool.[7][8][9][10][11]

The following table summarizes the inhibitory activity of these compounds against a selection of kinases, as determined by kinase panel screening. The data is presented as the percentage of inhibition at a given concentration or as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Table 1: Kinase Inhibition Profile of Dasatinib, Bosutinib, and Staurosporine

Kinase TargetDasatinib (% Inhibition @ 100 nM)Bosutinib (% Inhibition @ 1 µM)Staurosporine (IC50, nM)
ABL1 >99>951.6
SRC >99>953
c-KIT >95<107
PDGFRA >95<1020
VEGFR2 >80<2015
EGFR <50<1050
p38α >90<2012
LCK >99>902
LYN >99>904

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.

As the data indicates, Staurosporine exhibits broad-spectrum activity, inhibiting a wide range of kinases with high potency.[8][9][10][11] In contrast, Dasatinib and Bosutinib display more selective profiles. While both are potent inhibitors of ABL and SRC kinases, Bosutinib shows significantly less activity against c-KIT and PDGFRA compared to Dasatinib, which may contribute to a different side-effect profile.[12][13][14][15]

Experimental Protocols

The following are detailed methodologies for two common kinase panel screening assays.

HotSpot™ Radiometric Kinase Assay

The HotSpot™ assay is a radiometric method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[16][17]

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate, and necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[18]

  • Compound Addition: The test compound (e.g., this compound/Dasatinib) is added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and ³³P-γ-ATP.[16] Reactions are typically incubated at room temperature.

  • Termination of Reaction: The reaction is stopped by spotting the reaction mixture onto a filter membrane.

  • Washing: The filter membranes are washed to remove unincorporated ³³P-γ-ATP.

  • Detection: The amount of radioactivity incorporated into the substrate, which is captured on the filter, is measured using a scintillation counter. The level of radioactivity is directly proportional to the kinase activity.

ADP-Glo™ Luminescence Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[19][20][21][22]

Protocol:

  • Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound in a multi-well plate.

  • Termination and ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.[21][22] This step is typically incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[21][22] This reaction is typically incubated for 30-60 minutes at room temperature.

  • Measurement: The luminescence is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinase panel screening and a relevant signaling pathway often modulated by kinase inhibitors.

Kinase_Panel_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Reaction Kinase Reaction Incubation Compound->Reaction Kinase_Panel Panel of Kinases Kinase_Panel->Reaction Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Reaction Detection Signal Detection Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Inhibition_Calculation Calculate % Inhibition / IC50 Data_Acquisition->Inhibition_Calculation Selectivity_Profile Generate Selectivity Profile Inhibition_Calculation->Selectivity_Profile

Caption: Experimental workflow for kinase panel screening.

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[23][24][25][26][27] Many kinase inhibitors target components of this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion

Caption: Simplified PI3K/Akt signaling pathway.

By employing rigorous kinase panel screening and understanding the signaling pathways involved, researchers can effectively validate the specificity of kinase inhibitors like "this compound" (Dasatinib), leading to the development of more targeted and effective therapies.

References

Safety Operating Guide

Proper Disposal Procedures for RO495: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of RO495

This document provides essential safety and logistical information for the proper disposal of this compound, a potent TYK2 inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as hazardous due to its acute oral toxicity and its significant, long-lasting toxicity to aquatic life.[1] Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal facility.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are familiar with the hazards of this compound.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious laboratory coatProtects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodAvoids inhalation of dust or aerosols.

Engineering Controls: Always handle solid this compound and prepare waste containers within a certified chemical fume hood to minimize inhalation exposure. An accessible safety shower and eyewash station are mandatory in the work area.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of this compound waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

Step 1: Waste Segregation Proper segregation is the first step in safe disposal. Different waste streams containing this compound must be collected separately.

  • Solid this compound Waste: This includes expired or unused pure compound, as well as grossly contaminated items like weigh boats and spatulas.

  • Liquid this compound Waste: This includes solutions containing this compound, such as from experimental assays. Segregate aqueous solutions from organic solvent solutions.

  • Contaminated Labware: This includes lightly contaminated items such as pipette tips, centrifuge tubes, and gloves.

Step 2: Waste Container Selection and Preparation Select appropriate containers for each waste stream to ensure safe containment and transport.

Waste StreamPrimary Container TypeKey Requirements
Solid this compound Waste Wide-mouth, sealable, chemical-resistant container (e.g., HDPE)Must have a secure, screw-on lid.
Liquid this compound Waste Sealable, chemical-resistant bottle (e.g., glass or HDPE)Must be compatible with the solvent. Leave at least 10% headspace for expansion.
Contaminated Labware Lined, puncture-resistant container or double-bagged in heavy-duty poly bags.Clearly labeled as "Hazardous Waste."

Step 3: Labeling Hazardous Waste Containers Properly label all waste containers before adding any waste. The label must include:

  • The words "Hazardous Waste "

  • Full Chemical Name: "this compound" and any other chemical constituents with their approximate percentages. Avoid abbreviations.

  • Hazard Identification: "Toxic," "Environmental Hazard"

  • Principal Investigator's Name and Laboratory Information

Step 4: Waste Accumulation and Storage Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents.[1]

Step 5: Arranging for Disposal Once a waste container is full or has been in accumulation for the maximum allowed time (typically 6-12 months, check institutional policy), arrange for its removal.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.

  • Provide the EHS department with a completed hazardous waste manifest, detailing the contents of each container.

  • Ensure all containers are clean on the outside and properly sealed before the scheduled pickup.

Emergency Procedures: Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with absorbent pads to prevent it from becoming airborne.

    • For liquid spills: Surround the spill with an absorbent material (e.g., spill pillows or vermiculite) to prevent it from spreading.

  • Clean the Spill:

    • Carefully collect the absorbed material or contaminated powder using a plastic scoop and place it into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as this compound hazardous waste.

  • Report the Spill: Report all spills to your laboratory supervisor and the institutional EHS department, regardless of size.

Experimental Protocols: Decontamination

As no established and validated chemical neutralization protocol for this compound is available for a laboratory setting, chemical deactivation should not be attempted. The primary method of decontamination is physical removal and proper disposal.

Decontamination of Non-disposable Equipment:

  • Gross Decontamination: Carefully wipe down all surfaces of the equipment with absorbent pads to remove visible contamination. Dispose of pads as solid this compound waste.

  • Solvent Wash: Wipe the equipment with a cloth dampened with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect the used cloths as hazardous waste.

  • Final Cleaning: Wash the equipment with soap and water. The initial rinse water should be collected as hazardous liquid waste due to the high aquatic toxicity of this compound. Subsequent rinses may be permissible for drain disposal, but consult your institutional EHS for specific guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

RO495_Disposal_Workflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste (Pure compound, contaminated items) segregate->solid liquid Liquid Waste (Aqueous/Solvent solutions) segregate->liquid labware Contaminated Labware (Gloves, tips) segregate->labware select_solid Select & Prepare Solid Waste Container solid->select_solid select_liquid Select & Prepare Liquid Waste Container liquid->select_liquid select_labware Select & Prepare Labware Waste Container labware->select_labware label_waste Label Container: 'Hazardous Waste' Contents, Hazards, Date select_solid->label_waste select_liquid->label_waste select_labware->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling and Disposal of RO495: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of RO495, a potent TYK2 inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact, building a foundation of trust in your laboratory safety and chemical handling practices.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Strict adherence to the following safety protocols is mandatory to mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the required PPE.

Protection Type Required Equipment Specifications
Eye Protection Safety gogglesMust be equipped with side-shields to provide comprehensive protection.
Hand Protection Protective glovesChemically resistant, impervious gloves should be worn.
Body Protection Impervious clothingA lab coat or other protective clothing that is resistant to chemical permeation.
Respiratory Protection Suitable respiratorUse in well-ventilated areas. A respirator is necessary when engineering controls are insufficient or when handling the powder form, which can form dust and aerosols[1].
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Prevent the formation of dust and aerosols[1].

  • Use only in areas with appropriate exhaust ventilation[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash skin thoroughly after handling[1].

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][2].

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

Property Value
Chemical Formula C17H14Cl2N6O[1]
Molecular Weight 389.2 g/mol [1]
CAS Number 1258296-60-4[1][2]
IC50 (TYK2) 1.5 nM (in cell-based assays)[2][3]

Spill and Emergency Response

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do not induce vomiting[1].

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice[1].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention[1].

Spill Management:

  • Collect any spillage to prevent environmental contamination[1].

  • Avoid dispersal of dust into the air.

  • Ensure the cleanup is conducted by trained personnel wearing appropriate PPE.

Disposal Plan

The disposal of this compound and its containers must be handled with care to prevent environmental harm.

  • Dispose of the contents and container to an approved waste disposal plant[1].

  • Avoid release to the environment[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal, emphasizing safety at each step.

cluster_receipt Receipt & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal Receipt Receive this compound Storage Store at -20°C (powder) or -80°C (in solvent) Receipt->Storage PPE Don Appropriate PPE Storage->PPE Prepare for Use Experiment Perform Experiment in Ventilated Area PPE->Experiment Collect_Waste Collect Waste in Labeled Container Experiment->Collect_Waste Generate Waste Dispose Dispose via Approved Hazardous Waste Facility Collect_Waste->Dispose cluster_pathway Simplified TYK2 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates STAT STAT TYK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->TYK2 inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.